Pirlindole lactate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
292039-20-4 |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C15H18N2.C3H6O3/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-2(4)3(5)6/h5-6,9,13,16H,2-4,7-8H2,1H3;2,4H,1H3,(H,5,6) |
InChI Key |
PXRNCRKTECAYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CC(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Pirlindole Lactate: A Deep Dive into its Mechanism of Action on Monoamine Oxidase A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlindole, a tetracyclic antidepressant, exerts its therapeutic effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][2] This document provides a comprehensive technical overview of the core mechanism of action of pirlindole lactate on MAO-A, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biochemical pathways and workflows. Pirlindole's distinct characteristic as a reversible inhibitor of MAO-A (RIMA) distinguishes it from older, irreversible MAOIs, offering a more favorable safety profile, particularly concerning dietary tyramine interactions.[1][3] Its action leads to an increase in the synaptic availability of key monoamine neurotransmitters, including serotonin and norepinephrine, which are central to its antidepressant properties.[1][2]
Quantitative Analysis of Pirlindole's Interaction with MAO-A
The inhibitory potency of pirlindole and its derivatives on MAO-A has been quantified in several studies. The following table summarizes the key in vitro and ex vivo data, providing a comparative perspective on its efficacy.
| Compound | Parameter | Value | Species/Tissue | Reference |
| (+/-)-Pirlindole (racemic) | IC50 | 0.24 µM | Rat Brain | [4] |
| S-(+)-Pirlindole | IC50 | 0.18 µM | Rat Brain | [4] |
| R-(-)-Pirlindole | IC50 | 0.43 µM | Rat Brain | [4] |
| (+/-)-Pirlindole (racemic) | ID50 | 24.4 mg/kg i.p. | Rat Brain (ex vivo) | [4] |
| S-(+)-Pirlindole | ID50 | 18.7 mg/kg i.p. | Rat Brain (ex vivo) | [4] |
| R-(-)-Pirlindole | ID50 | 37.8 mg/kg i.p. | Rat Brain (ex vivo) | [4] |
| Pirlindole | IC50 | 0.3 - 0.005 µM | Rat Brain & Human Placenta | [5][6] |
| Dehydro-pirlindole | IC50 | 0.3 - 0.005 µM | Rat Brain & Human Placenta | [5][6] |
Signaling Pathway of Pirlindole's Action
Pirlindole's primary mechanism involves the modulation of monoaminergic neurotransmission. By reversibly inhibiting MAO-A, pirlindole prevents the degradation of serotonin and norepinephrine in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic receptors.
Experimental Protocols
The determination of pirlindole's inhibitory effect on MAO-A activity is typically conducted through in vitro and ex vivo enzyme assays. Below are detailed methodologies representative of those used in the cited literature.
In Vitro MAO-A Inhibition Assay
This protocol outlines the measurement of the half-maximal inhibitory concentration (IC50) of pirlindole on MAO-A activity in a laboratory setting.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Homogenates of rat brain or human placenta, or commercially available recombinant human MAO-A.
-
Substrate: Kynuramine or serotonin are commonly used substrates for MAO-A. A stock solution is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
2. Assay Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
The enzyme preparation is pre-incubated with the different concentrations of pirlindole for a specified time (e.g., 15-30 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the MAO-A substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C.
-
The reaction is terminated, often by the addition of a strong base (e.g., NaOH) or acid (e.g., perchloric acid).
3. Detection and Data Analysis:
-
The product of the enzymatic reaction is quantified. For kynuramine, the formation of 4-hydroxyquinoline can be measured fluorometrically. For serotonin, radiolabeled substrates can be used, and the radioactive product is measured after separation.
-
The percentage of inhibition for each pirlindole concentration is calculated relative to a control sample without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the pirlindole concentration and fitting the data to a sigmoidal dose-response curve.
Ex Vivo MAO-A Inhibition Assay
This protocol is designed to measure the inhibitory potency (ID50) of pirlindole on MAO-A activity in a living organism.
1. Animal Dosing:
-
Groups of laboratory animals (e.g., rats or mice) are administered various doses of this compound, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
A control group receives the vehicle solution.
2. Tissue Collection and Preparation:
-
At a specified time point after drug administration, the animals are euthanized.
-
The brain is rapidly excised and homogenized in a suitable buffer.
3. MAO-A Activity Measurement:
-
The MAO-A activity in the brain homogenates is measured using a similar in vitro assay procedure as described above, with a specific substrate for MAO-A.
4. Data Analysis:
-
The MAO-A activity in the brains of the pirlindole-treated animals is compared to the activity in the control group.
-
The percentage of inhibition for each dose is calculated.
-
The ID50 value, the dose required to inhibit MAO-A activity by 50%, is determined by plotting the percentage of inhibition against the drug dose.
Conclusion
This compound's mechanism of action as a selective and reversible inhibitor of monoamine oxidase A is well-supported by a body of scientific evidence. Its ability to increase the synaptic concentrations of key monoamine neurotransmitters underpins its efficacy as an antidepressant. The quantitative data and experimental protocols outlined in this guide provide a technical foundation for researchers and drug development professionals working in the field of neuropharmacology. The reversibility of its action represents a significant advantage over older, irreversible MAOIs, contributing to a more favorable safety and tolerability profile. Further research into the structural basis of its interaction with the MAO-A enzyme could pave the way for the design of next-generation antidepressants with enhanced selectivity and efficacy.
References
- 1. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 2. What is Pirlindole used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirlindole Lactate: An In-depth Technical Analysis of its Influence on Norepinephrine and Serotonin Reuptake
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Executive Summary: This technical guide provides a detailed examination of the pharmacological effects of pirlindole lactate, with a specific focus on its interactions with the norepinephrine transporter (NET) and the serotonin transporter (SERT). Pirlindole is primarily classified as a selective and reversible inhibitor of monoamine oxidase A (MAO-A)[1][2][3][4][5]. While its secondary activity is reported as the inhibition of norepinephrine and serotonin reuptake, extensive literature review reveals a notable lack of specific quantitative data (Ki or IC50 values) for pirlindole's direct binding affinity and inhibitory potency at these transporters. One study indicated that pirlindole inhibits the uptake of serotonin (5-hydroxytryptamine or 5-HT) in the rat cerebral cortex, while not affecting the uptake of norepinephrine[6]. This suggests a differential and potentially weak interaction with these transporters. This document summarizes the available data, outlines the standard experimental protocols for assessing transporter inhibition, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of Pirlindole's Bioactivity
Primary Target: Monoamine Oxidase A (MAO-A) Inhibition
Pirlindole's principal mechanism of action is the selective and reversible inhibition of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine[1][3][4]. This inhibition leads to an increase in the synaptic availability of these neurotransmitters. The inhibitory potency of pirlindole on MAO-A has been quantified in vitro, as detailed in the table below.
| Compound | Target | IC50 (µM) | Source Organism |
| (+/-)-Pirlindole (racemic) | MAO-A | 0.24 | Rat Brain |
| R-(-)-Pirlindole | MAO-A | 0.43 | Rat Brain |
| S-(+)-Pirlindole | MAO-A | 0.18 | Rat Brain |
Table 1: In vitro inhibitory potency of pirlindole and its enantiomers against MAO-A.
Secondary Target: Norepinephrine and Serotonin Reuptake Inhibition
| Compound | Target | Ki (nM) | IC50 (nM) | Source Organism/Cell Line |
| This compound | NET | Data Not Available | Data Not Available | |
| This compound | SERT | Data Not Available | Data Not Available |
Table 2: Status of available data on this compound's affinity and inhibitory potency for norepinephrine and serotonin transporters.
Experimental Protocols
The following sections describe the general methodologies employed to determine the binding affinity and functional inhibition of substances at the norepinephrine and serotonin transporters. It is important to note that specific protocols for pirlindole using these methods are not detailed in the available literature.
Radioligand Binding Assays for Transporter Affinity (Ki)
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind with high affinity to the target.
Objective: To determine the equilibrium dissociation constant (Ki) of pirlindole for NET and SERT.
Materials:
-
Cell membranes prepared from cells recombinantly expressing human NET or SERT (e.g., HEK-293 cells).
-
Radioligand for NET: [3H]Nisoxetine or [3H]Desipramine.
-
Radioligand for SERT: [3H]Citalopram or [3H]Paroxetine.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known NET or SERT inhibitor (e.g., desipramine for NET, fluoxetine for SERT).
-
Assay buffer (e.g., Tris-HCl with NaCl and KCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (pirlindole).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosome Reuptake Inhibition Assays (IC50)
Synaptosome uptake assays measure the functional inhibition of neurotransmitter reuptake into presynaptic terminals. Synaptosomes are isolated, sealed nerve terminals that contain the necessary transporters and machinery for neurotransmitter uptake.
Objective: To determine the concentration of pirlindole that inhibits 50% of the reuptake of norepinephrine or serotonin into synaptosomes (IC50).
Materials:
-
Synaptosomes isolated from specific brain regions (e.g., rat cerebral cortex or hippocampus).
-
Radiolabeled neurotransmitter: [3H]Norepinephrine or [3H]Serotonin.
-
Test compound: this compound.
-
Non-specific uptake control: Incubation at 4°C or use of a potent uptake inhibitor.
-
Krebs-Ringer buffer.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (pirlindole) in Krebs-Ringer buffer.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.
-
Incubation: The mixture is incubated for a short period at 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Lysis and Quantification: The synaptosomes are lysed, and the amount of radioactivity taken up is measured by a scintillation counter.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the specific uptake (total uptake minus non-specific uptake) is determined as the IC50 value.
Signaling Pathways
Norepinephrine Reuptake Signaling Pathway
The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's signal and allows for its repackaging into synaptic vesicles.
Serotonin Reuptake Signaling Pathway
The serotonin transporter (SERT) mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action is crucial for regulating the duration and intensity of serotonergic signaling.
Conclusion
This compound's established mechanism of action is as a selective and reversible inhibitor of monoamine oxidase A. While a secondary activity involving the inhibition of norepinephrine and serotonin reuptake is cited in the literature, there is a conspicuous absence of quantitative data (Ki and IC50 values) to substantiate the potency of this effect. Preclinical evidence suggests a potential for weak and selective inhibition of the serotonin transporter, with negligible effects on the norepinephrine transporter[6]. For drug development professionals and researchers, it is crucial to recognize that pirlindole's primary pharmacological effects are attributable to its MAO-A inhibition. Further research employing standardized radioligand binding and synaptosome uptake assays is necessary to definitively quantify the interaction of pirlindole with NET and SERT and to fully elucidate its complete pharmacodynamic profile.
References
- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Pirlindole used for? [synapse.patsnap.com]
- 4. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 5. Pirlindole - Wikipedia [en.wikipedia.org]
- 6. Central action of the antidepressant drug pirlindole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Pirlindole Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Pirlindole lactate, a tetracyclic antidepressant. The information is curated for professionals in the fields of chemical research, drug development, and pharmaceutical sciences, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis workflow.
Introduction to Pirlindole
Pirlindole is a reversible inhibitor of monoamine oxidase A (RIMA) and a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It is structurally a tetracyclic compound, chemically designated as 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole.[1] While often used as the hydrochloride salt, the lactate salt offers alternative physicochemical properties that can be advantageous for specific formulations. This guide will focus on the synthesis of the pirlindole free base and its subsequent conversion to the lactate salt, along with purification and analytical characterization.
Chemical Synthesis of Pirlindole Free Base
The synthesis of the pirlindole free base is a multi-step process that involves the construction of the tetracyclic core. The most common route, based on the Fischer indole synthesis, is outlined below.
Synthesis Workflow
The overall synthetic workflow for Pirlindole free base can be visualized as follows:
Experimental Protocol for Pirlindole Free Base Synthesis
The following protocol is a generalized procedure based on established synthetic routes.[1] Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
Step 1: Synthesis of 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one
-
To a stirred solution of p-tolylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add 1,2-cyclohexanedione.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one.
Step 2: Formation of the Imine Intermediate
-
Dissolve 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one and ethanolamine in a high-boiling point solvent such as toluene.
-
Set up a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude imine intermediate.
Step 3: Cyclization to Dehydropirlindole
-
Carefully add phosphorus oxychloride to the crude imine intermediate at a controlled temperature (e.g., 0 °C).
-
After the initial reaction, slowly heat the mixture to promote intramolecular cyclization.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction mixture by carefully pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Dehydropirlindole.
Step 4: Reduction to Pirlindole
-
Dissolve the crude Dehydropirlindole in a suitable alcoholic solvent, such as methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude Pirlindole free base.
Purification of Pirlindole Free Base
Purification of the crude Pirlindole free base is crucial to ensure high purity before forming the lactate salt. Recrystallization is a commonly employed method.
Recrystallization Protocol
-
Select a suitable solvent or solvent system. A common choice for compounds with amine functionalities is a mixture of a polar solvent (e.g., ethanol, methanol, or acetone) and a non-polar co-solvent (e.g., hexane or heptane).
-
Dissolve the crude Pirlindole in a minimum amount of the hot primary solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add the co-solvent to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
Synthesis of this compound
The formation of the lactate salt is achieved by reacting the purified Pirlindole free base with lactic acid. A patent mentioning the preparation of various salts of pirlindole, including the lactate salt, suggests this general approach.
Salt Formation Workflow
Experimental Protocol for this compound Synthesis
-
Dissolve the purified Pirlindole free base in a suitable alcohol, such as ethanol or isopropanol, with gentle heating.
-
In a separate flask, prepare a solution of one molar equivalent of lactic acid in the same solvent.
-
Slowly add the lactic acid solution to the Pirlindole solution with continuous stirring.
-
Stir the mixture at room temperature for a specified period to allow for complete salt formation. Precipitation of the lactate salt may occur during this time.
-
If precipitation is not spontaneous, the solution can be cooled or a co-solvent can be added to induce crystallization.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the product under vacuum.
Purification of this compound
The crude this compound can be further purified by recrystallization to remove any unreacted starting materials or by-products.
Recrystallization Protocol
-
Select an appropriate solvent for recrystallization. Alcohols such as ethanol or isopropanol, or mixtures with water, are often suitable for lactate salts.
-
Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to form pure crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following tables summarize key quantitative data that should be recorded during the synthesis and purification of this compound.
Table 1: Synthesis and Purification of Pirlindole Free Base
| Parameter | Value | Units |
| Starting Materials | ||
| p-Tolylhydrazine HCl | g | |
| 1,2-Cyclohexanedione | g | |
| Intermediate Yields | ||
| 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one | g (%) | |
| Dehydropirlindole | g (%) | |
| Final Product | ||
| Crude Pirlindole Yield | g (%) | |
| Purified Pirlindole Yield | g (%) | |
| Melting Point | °C | |
| Purity (by HPLC) | % |
Table 2: Synthesis and Purification of this compound
| Parameter | Value | Units |
| Starting Materials | ||
| Pirlindole Free Base | g | |
| Lactic Acid | g (mL) | |
| Final Product | ||
| Crude this compound Yield | g (%) | |
| Purified this compound Yield | g (%) | |
| Melting Point | °C | |
| Purity (by HPLC) | % | |
| Chiral Purity (if applicable) | % ee |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.
Table 3: Analytical Methods for this compound Characterization
| Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with a buffer (e.g., ammonium formate)Flow Rate: 1.0 mL/minDetection: UV at a specific wavelength (e.g., 220 nm) |
| ¹H and ¹³C NMR | Structural confirmation | Solvent: DMSO-d₆ or CDCl₃Frequency: 400 MHz or higher |
| Mass Spectrometry | Molecular weight confirmation | Ionization Mode: Electrospray Ionization (ESI) |
| FT-IR | Functional group identification | KBr pellet or thin film |
| Melting Point | Purity indication | Capillary melting point apparatus |
This guide provides a foundational framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific requirements and available resources, while adhering to all relevant safety guidelines.
References
An In-Depth Technical Guide to the Structural Analysis of Pirlindole Lactate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlindole, a tetracyclic antidepressant, is a reversible inhibitor of monoamine oxidase A (RIMA), which sets it apart from traditional irreversible MAOIs.[1][2] Its therapeutic effects are primarily attributed to its ability to increase the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and to a lesser extent, dopamine, by inhibiting their breakdown.[1] This guide provides a comprehensive overview of the structural analysis of pirlindole lactate and its derivatives, focusing on the core physicochemical properties, detailed experimental protocols for its characterization, and an exploration of its mechanism of action through signaling pathway diagrams.
Core Structure and Physicochemical Properties
Pirlindole is chemically known as 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole.[2] The lactate salt is a common pharmaceutical formulation. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₂ (Pirlindole base) | [3] |
| C₁₅H₁₈N₂・C₃H₆O₃ (this compound) | [4] | |
| Molecular Weight | 226.32 g/mol (Pirlindole base) | [3] |
| 316.4 g/mol (this compound) | [4] | |
| IUPAC Name | 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole | [2] |
| SMILES | CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 (Pirlindole base) | [2] |
| CC(C(=O)O)O.Cc1ccc2c(c1)c3CCCC4c3n2CCN4 (this compound) | [4] | |
| InChI Key | IWVRVEIKCBFZNF-UHFFFAOYSA-N (Pirlindole base) | [3] |
| PXRNCRKTECAYRB-UHFFFAOYSA-N (this compound) | [4] | |
| Stereochemistry | Racemic | [4] |
Structural Analysis Techniques and Experimental Protocols
The definitive structural elucidation of this compound and its derivatives relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.
X-ray Crystallography
X-ray crystallography provides the most precise three-dimensional structure of a molecule in its crystalline state, offering detailed information on bond lengths, bond angles, and conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A variety of solvents should be screened, such as ethanol, methanol, or acetonitrile, or mixtures thereof. The process may take several days to weeks.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and diffraction patterns are collected at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Note: As of this writing, a specific Crystallographic Information File (CIF) for this compound is not publicly available in the Cambridge Structural Database (CSD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular skeleton.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR: A standard single-pulse experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
13C NMR: A proton-decoupled 13C NMR spectrum is acquired. Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans is typically required.
-
2D NMR: For complete and unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.
-
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound (typically 1-10 µg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. A high voltage is applied to the ESI needle, causing the formation of a fine spray of charged droplets.
-
Mass Analysis: As the solvent evaporates from the droplets, gas-phase ions ([M+H]⁺ for pirlindole) are formed and directed into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the protonated molecular ion is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides a "fingerprint" of the molecule.
Expected Fragmentation Pattern: The fragmentation of N-heterocyclic compounds in ESI-MS/MS often involves the cleavage of bonds adjacent to the nitrogen atoms and ring-opening reactions. For pirlindole, characteristic losses would be expected from the pyrazino ring system.[1]
Pirlindole Derivatives
The synthesis and structural analysis of pirlindole derivatives are of interest for structure-activity relationship (SAR) studies. Modifications can be made to the tetracyclic core or the methyl group on the aromatic ring. The same analytical techniques described above would be employed to characterize these new chemical entities.
Mechanism of Action and Signaling Pathway
Pirlindole's primary mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting this enzyme, pirlindole increases the levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms.
Signaling Pathway of MAO-A Inhibition by Pirlindole
The following diagram illustrates the biochemical pathway affected by pirlindole.
Caption: Pirlindole's inhibition of MAO-A increases neurotransmitter levels.
Experimental Workflow for Structural Elucidation
The logical flow for the complete structural characterization of a pirlindole derivative is outlined below.
Caption: Workflow for the synthesis and structural analysis of a new compound.
Conclusion
The structural analysis of this compound and its derivatives is fundamental to understanding its pharmacological properties and for the development of new, more effective therapeutic agents. This guide has provided an overview of the key structural features, detailed experimental protocols for its characterization using X-ray crystallography, NMR spectroscopy, and mass spectrometry, and a visualization of its mechanism of action. While specific quantitative data for this compound remains to be fully published in the public domain, the methodologies outlined here provide a robust framework for researchers to conduct their own comprehensive structural evaluations.
References
- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. GSRS [precision.fda.gov]
- 5. 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]
- 9. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Pirlindole's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic inhibition profile of Pirlindole, a tetracyclic antidepressant. The primary focus is on its well-characterized interaction with monoamine oxidase A (MAO-A), which is central to its therapeutic effect. While this document refers to Pirlindole lactate, the active pharmacological moiety is Pirlindole. The lactate salt is primarily utilized for formulation purposes.
Core Mechanism of Action: Selective and Reversible MAO-A Inhibition
Pirlindole's principal mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination and subsequent degradation of major monoamine neurotransmitters, including serotonin, norepinephrine, and to a lesser extent, dopamine.[1][4]
By inhibiting MAO-A, Pirlindole effectively increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression.[1][4] A critical feature of Pirlindole is the reversibility of its binding to MAO-A.[1][4] This contrasts with older, irreversible MAO inhibitors, offering a more favorable safety profile, particularly concerning the reduced risk of hypertensive crises associated with tyramine-rich foods (the "cheese effect").[1][5] In addition to its primary role as a MAO-A inhibitor, Pirlindole also demonstrates a secondary activity of inhibiting the reuptake of noradrenaline and 5-hydroxytryptamine (serotonin).[3][5]
Quantitative Analysis of Enzymatic Inhibition
The inhibitory potency of Pirlindole and its stereoisomers against MAO-A has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). Pirlindole exhibits marked selectivity for MAO-A, with only slight inhibition of the MAO-B isoform.
Table 1: In Vitro Inhibition of Monoamine Oxidase A (MAO-A) by Pirlindole and its Enantiomers
| Compound | Target Enzyme | IC50 (µM) | Source |
| (+/-)-Pirlindole (racemic) | MAO-A | 0.24 | Rat Brain |
| S-(+)-Pirlindole | MAO-A | 0.18 | Rat Brain |
| R-(-)-Pirlindole | MAO-A | 0.43 | Rat Brain |
| Pirlindole | MAO-A | 0.005 - 0.3 | Rat Brain & Human Placenta |
Data compiled from published preclinical studies.
Representative Experimental Protocol: In Vitro MAO-A Inhibition Assay
The following is a representative protocol for determining the IC50 value of a test compound like Pirlindole against MAO-A. This protocol is based on established fluorometric methods, such as the kynuramine assay, which are widely used for screening MAO inhibitors.
3.1 Materials and Reagents
-
Enzyme Source: Recombinant human MAO-A (e.g., from insect or mammalian cell expression systems).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Substrate: Kynuramine dihydrobromide.
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Stopping Reagent: 2N NaOH.
-
Instrumentation: 96-well microplate spectrofluorometer.
-
Positive Control: Clorgyline (a known selective MAO-A inhibitor).
3.2 Assay Procedure
-
Preparation of Reagents: Prepare serial dilutions of this compound from the stock solution in the assay buffer. The final concentration of DMSO in the reaction mixture should not exceed 1% to avoid solvent-induced enzyme inhibition.
-
Enzyme Pre-incubation: In a 96-well plate, add 50 µL of the MAO-A enzyme solution (e.g., 5 µg/mL) to each well.
-
Inhibitor Addition: Add 50 µL of the various this compound dilutions (or positive control/buffer for control wells) to the wells containing the enzyme.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the kynuramine substrate solution (e.g., 80 µM final concentration).
-
Reaction Time: Allow the reaction to proceed at 37°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding 75 µL of 2N NaOH to each well.
-
Fluorescence Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[2]
-
Data Analysis: Calculate the percentage of inhibition for each Pirlindole concentration relative to the control (enzyme and substrate without inhibitor). Plot the percent inhibition against the logarithm of the Pirlindole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of Pirlindole and a typical experimental workflow for its characterization.
Caption: Pirlindole's mechanism of action.
Caption: In vitro MAO-A inhibition assay workflow.
References
- 1. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 2. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 3. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Pirlindole used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Preclinical Pharmacological Profile of Pirlindole Lactate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirlindole, a tetracyclic antidepressant, primarily functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), with a secondary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake.[1][2][3] Preclinical studies in various animal models have demonstrated its antidepressant and anxiolytic-like properties. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of pirlindole lactate, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows to support further research and development.
Mechanism of Action
Pirlindole's primary mechanism of action is the selective and reversible inhibition of MAO-A, the enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][4] By inhibiting MAO-A, pirlindole increases the synaptic availability of these monoamines, which is believed to be the primary driver of its antidepressant effects.[1][3] Its reversible nature offers a potential safety advantage over irreversible MAO inhibitors, reducing the risk of hypertensive crises associated with tyramine-rich foods (the "cheese effect").[2][4]
Secondarily, pirlindole acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), further potentiating monoaminergic neurotransmission.[1][2][3] It has been shown to have minimal interaction with dopaminergic and cholinergic systems.[2][4]
dot
Caption: this compound's dual mechanism of action.
Receptor and Transporter Binding Affinity
Quantitative data on the binding affinity of pirlindole to its primary targets is crucial for understanding its potency and selectivity.
| Target | Parameter | Value | Species | Reference |
| MAO-A | IC50 | 0.24 µM | Rat Brain | [4] |
| ID50 | 24.4 mg/kg (i.p.) | Rat Brain | [4] | |
| MAO-B | Inhibition | Slightly Inhibited | Rat Brain | [4] |
| GABA-A Receptor | Activity | Inactive as an antagonist | Rat | [4] |
Pharmacokinetics
The pharmacokinetic profile of pirlindole has been investigated in preclinical species, providing insights into its absorption, distribution, metabolism, and excretion.
| Parameter | Rat | Dog | Reference |
| Bioavailability (Absolute) | 20-30% | 20-30% | [2] |
| Tmax (Oral) | 2.5 - 6 h | 0.8 - 2 h | [2] |
| Elimination Phases | 7.5 h and 34-70 h | 1.3 h, 10.8 h, and 185 h | [2] |
| Metabolism | Extensive | Extensive | [2] |
| Primary Elimination Route | Unconjugated products | Conjugated products | [2] |
Preclinical Efficacy Models
Pirlindole has demonstrated antidepressant and anxiolytic-like effects in various preclinical behavioral models.
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant efficacy.
Experimental Protocol:
-
Animals: Male Swiss mice.[5]
-
Apparatus: Cylindrical container (12 cm diameter, 30 cm height) filled with 20 cm of water at 25 ± 1°C.[5]
-
Procedure: Mice are individually forced to swim for a total of 6 minutes. The duration of immobility is recorded during the final 4 minutes of the test.[5]
-
Drug Administration: Pirlindole is administered intraperitoneally (i.p.) at various doses prior to the test.
Results: Pirlindole has been shown to have an antidepressant profile in the forced swimming test.[4]
Reserpine-Induced Hypothermia and Ptosis
Reserpine administration depletes monoamines, leading to hypothermia and ptosis (eyelid drooping), which can be reversed by antidepressants.
Experimental Protocol:
-
Animals: Wistar rats.
-
Procedure: Animals are pre-treated with pirlindole at varying doses. Reserpine is then administered to induce hypothermia and ptosis. Rectal temperature and the degree of ptosis are measured at specified time points.
Results: Pirlindole demonstrated an antidepressant profile in the reserpine-induced hypothermia and ptosis model.[4]
dot
Caption: Workflow for the Forced Swim Test.
Safety and Toxicology
Preclinical safety studies have indicated a favorable toxicological profile for pirlindole.
| Study Type | Findings | Species | Reference |
| Acute and Chronic Toxicology | No potentially dangerous effects at usual doses. | Not specified | [2] |
| Mutagenicity | No measurable mutagenic properties. | Not specified | [2] |
| Clastogenicity | No measurable clastogenic properties. | Not specified | [2] |
| Carcinogenicity | No measurable carcinogenic properties. | Not specified | [2] |
| Cardiovascular Safety | Did not potentiate noradrenaline-induced blood pressure increase. No negative inotropic effects. No induced changes in heart electrophysiology. | Anesthetized Dogs | [2] |
Neuroprotective and Other Effects
Beyond its primary antidepressant action, preclinical research suggests pirlindole may possess neuroprotective properties. Studies have indicated that pirlindole can mitigate oxidative stress and protect against neurotoxic damage.[4] It may also modulate the balance of pro- and anti-inflammatory cytokines.[1]
Conclusion
The preclinical pharmacological profile of this compound demonstrates its potential as an effective antidepressant with a favorable safety profile. Its dual mechanism of action, involving reversible MAO-A inhibition and serotonin-norepinephrine reuptake inhibition, provides a strong rationale for its therapeutic effects. The data summarized in this guide, including its binding affinities, pharmacokinetic parameters, and efficacy in established animal models, underscore its potential. Further research to elucidate the specific contributions of its dual actions and to explore its neuroprotective properties is warranted. This comprehensive preclinical data package provides a solid foundation for the continued development and clinical investigation of this compound for the treatment of depressive disorders.
References
- 1. What is Pirlindole used for? [synapse.patsnap.com]
- 2. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 5. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
Neuroprotective Properties of Pirlindole Lactate in Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A), has demonstrated significant neuroprotective properties in preclinical studies. Evidence from in vitro neuronal culture models indicates that Pirlindole can protect neurons from oxidative stress-induced cell death through mechanisms independent of its MAO-A inhibitory activity. This technical guide provides an in-depth overview of the neuroprotective effects of Pirlindole lactate, summarizing key quantitative data, detailing experimental methodologies, and proposing the underlying signaling pathways. The findings suggest that Pirlindole's antioxidant and mitochondrial-stabilizing effects make it a compound of interest for further investigation in the context of neurodegenerative diseases.
Introduction
Pirlindole is a tetracyclic antidepressant that functions primarily as a reversible inhibitor of monoamine oxidase A (RIMA), which increases the synaptic availability of serotonin and norepinephrine.[1] Beyond its established antidepressant effects, emerging research has highlighted its neuroprotective potential.[1][2] Studies indicate that Pirlindole can mitigate neuronal damage induced by oxidative stress, a key pathological factor in many neurodegenerative disorders.[3] This protection appears to stem from direct antioxidant properties and the preservation of mitochondrial function, rather than its canonical role as a MAO-A inhibitor.[3] This guide synthesizes the available data on the neuroprotective effects of this compound in primary neuronal cultures, offering a resource for researchers exploring its therapeutic applications.
Quantitative Analysis of Neuroprotective Efficacy
The neuroprotective effects of Pirlindole have been quantified in primary neuronal cultures subjected to oxidative stress. The following tables summarize the key findings from studies using iron-induced toxicity models in rat hippocampal and cortical neurons.[3]
Table 1: Neuroprotective Efficacy of Pirlindole against Iron-Induced Toxicity
| Cell Type | Parameter | EC₅₀ (µM) |
|---|---|---|
| Hippocampal Neurons | Cell Survival (LDH Assay) | 6 |
| Cortical Neurons | Cell Survival (LDH Assay) | 5 |
EC₅₀ (Half-maximal effective concentration) represents the concentration of Pirlindole required to achieve 50% of the maximum protective effect against iron-induced cell death.[3]
Table 2: Effect of Pirlindole on Markers of Oxidative Stress and Mitochondrial Function
| Cell Type | Assay | Effect of Pirlindole (at effective concentrations) |
|---|---|---|
| Hippocampal & Cortical Neurons | Intracellular Peroxide Production (DCF-Fluorescence) | Significant Decrease |
| Hippocampal & Cortical Neurons | Lipoperoxidation (TBARS Assay) | Significant Decrease |
| Hippocampal Neurons | Mitochondrial Function (MTT Assay) | 68% Improvement |
| Cortical Neurons | Mitochondrial Function (MTT Assay) | 66% Improvement |
Data derived from studies on iron-exposed neuronal cultures.[3]
Table 3: Comparative MAO-A Inhibition
| Compound | IC₅₀ (µM) for MAO-A Inhibition |
|---|---|
| Pirlindole (PIR) | 2 |
| Dehydropirlindole (DHP) | 2 |
| Brofaromine (BRO) | 0.2 |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration required to inhibit 50% of MAO-A enzyme activity. The neuroprotective effects were observed at concentrations (5-6 µM) where MAO-A inhibition is also significant.[3]
Proposed Mechanism of Neuroprotection
The neuroprotective action of Pirlindole in neuronal cultures is primarily attributed to its ability to counteract oxidative stress, a mechanism distinct from its MAO-A inhibition.[3] The core proposed actions are direct free radical scavenging and preservation of mitochondrial integrity.
When neurons are exposed to insults like excess iron, it catalyzes the formation of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and mitochondrial dysfunction. This culminates in apoptotic cell death. Pirlindole intervenes by directly neutralizing these ROS, thereby reducing intracellular peroxide levels and lipid peroxidation.[3] This antioxidant action alleviates the load on mitochondria, improving their function and preventing the downstream activation of apoptotic pathways.
While direct evidence linking Pirlindole to specific anti-apoptotic signaling cascades in neurons is not yet established, a hypothesized pathway based on its observed effects is presented below. It is plausible that by reducing the primary oxidative insult, Pirlindole prevents the mitochondrial outer membrane permeabilization (MOMP), a critical step in apoptosis. This would inhibit the release of cytochrome c and the subsequent activation of the caspase cascade.
References
- 1. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 2. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pirlindole and dehydropirlindole protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancing Neuroinflammation Research: A Technical Overview of Pirlindole and Lactate's Anti-inflammatory Potential in Microglia
Introduction
This technical guide addresses the anti-inflammatory effects of Pirlindole and lactate on microglia, a topic of significant interest to researchers and drug development professionals in the field of neuroinflammation. While the query specifically mentioned "Pirlindole lactate," a comprehensive review of current scientific literature reveals a notable absence of studies on this specific salt form of Pirlindole in the context of microglial activity. However, substantial research exists on the independent effects of both Pirlindole and lactate. This document, therefore, provides a detailed overview of the current understanding of Pirlindole's neuroprotective and anti-inflammatory properties, followed by a more in-depth analysis of the well-documented anti-inflammatory role of lactate in microglia. This guide aims to equip researchers with the foundational knowledge, experimental methodologies, and an understanding of the signaling pathways pertinent to these compounds.
Section 1: Pirlindole - An Antidepressant with Neuroprotective and Anti-inflammatory Properties
Pirlindole, a tetracyclic compound, is primarily known as a reversible inhibitor of monoamine oxidase A (RIMA) and is used as an antidepressant.[1][2] Beyond its effects on neurotransmitter levels, research suggests that Pirlindole possesses neuroprotective and anti-inflammatory capabilities.[3][4]
1.1 Mechanism of Action and Known Effects
Pirlindole's main mechanism of action is the selective and reversible inhibition of monoamine oxidase A, which increases the levels of serotonin and norepinephrine in the brain.[1] Additionally, it has been shown to inhibit the reuptake of noradrenaline and 5-hydroxytryptamine.[1]
Emerging evidence points to broader neuropharmacological effects:
-
Modulation of Cytokines: Pirlindole may regulate the balance between pro- and anti-inflammatory cytokines.[3]
-
Oxidative Stress Reduction: The compound has been noted to mitigate oxidative stress, a key component of inflammatory processes.[3]
-
Neuroprotection against Nitric Oxide (NO) Toxicity: Studies on cultured rat hippocampal and cortical cells have demonstrated that Pirlindole and its metabolite, dehydropirlindole, protect against NO-induced toxicity.[5] This is significant as NO is a key mediator in neuroinflammation. In these studies, Pirlindole significantly decreased intracellular peroxide production and lipoperoxidation.[5]
It is important to note that these studies have focused on the broader neuroprotective effects of Pirlindole, and there is a lack of specific research investigating its direct anti-inflammatory actions on microglial cells.
Section 2: Lactate - An Active Modulator of Microglial-Mediated Inflammation
Contrary to its historical perception as a mere metabolic byproduct, lactate is now recognized as a crucial signaling molecule within the central nervous system, actively modulating immune responses, particularly in microglia.[3] Lactate has demonstrated significant anti-inflammatory properties in various experimental settings.[3]
2.1 Quantitative Data on Lactate's Anti-inflammatory Effects in Microglia
The following table summarizes the quantitative effects of lactate on key inflammatory markers in microglia, as reported in preclinical studies.
| Inflammatory Marker | Cell Type | Stimulus | Lactate Concentration | Observed Effect | Reference |
| iNOS (protein) | BV2 microglia | Oxygen-Glucose Deprivation (OGD) | Not specified | Inhibition of OGD-induced increase | [2] |
| Phosphorylated NF-κB p65 (protein) | BV2 microglia | OGD | Not specified | Inhibition of OGD-induced increase | [2] |
| Phosphorylated IκB-α (protein) | BV2 microglia | OGD | Not specified | Inhibition of OGD-induced increase | [2] |
| IL-6 (mRNA) | BV2 microglia | OGD | Not specified | Inhibition of OGD-induced increase | [2] |
| TNF-α (mRNA) | BV2 microglia | OGD | Not specified | Inhibition of OGD-induced increase | [2] |
| IL-10 (mRNA) | BV2 microglia | OGD | Not specified | Promoted expression | [2] |
| TGF-β (mRNA) | BV2 microglia | OGD | Not specified | Promoted expression | [2] |
| Arginase-1 (protein) | BV2 microglia | OGD | Not specified | Promoted expression | [2] |
| TNF-α | Microglia | Lipopolysaccharide (LPS) | Not specified | Inhibition of LPS-induced increase | [6] |
| IL-1β | Microglia | LPS | Not specified | Inhibition of LPS-induced increase | [6] |
| Phospho-NF-κB (p-NF-κB) | Microglia | LPS | Not specified | Inhibition of LPS-induced increase | [6] |
| NLRP3 Inflammasome Complex | Microglia | LPS | Not specified | Inhibition of LPS-induced increase | [6] |
2.2 Experimental Protocols for Assessing Lactate's Effects on Microglia
Detailed methodologies are crucial for the accurate assessment of lactate's anti-inflammatory properties. Below is a representative experimental protocol for an in vitro study.
Objective: To determine the effect of lactate on the inflammatory response of microglial cells stimulated with lipopolysaccharide (LPS).
Cell Line: BV2 murine microglial cell line or primary microglia.
Experimental Groups:
-
Control (untreated cells)
-
LPS only (e.g., 0.2 µg/mL)
-
Lactate only (various concentrations)
-
LPS + Lactate (pre-treatment or co-treatment)
Protocol:
-
Cell Culture: Culture BV2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
For pre-treatment protocols, incubate cells with varying concentrations of sodium lactate for a specified time (e.g., 30 minutes) before adding LPS.
-
For co-treatment, add lactate and LPS to the cell culture medium simultaneously.
-
Incubate for a designated period (e.g., 24 hours) to allow for an inflammatory response.
-
-
Analysis of Inflammatory Markers:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and synthesize cDNA. Perform qRT-PCR to measure the mRNA expression levels of inflammatory cytokines (e.g., Tnf-α, Il-6, Il-1β) and anti-inflammatory markers (e.g., Il-10, Arg-1).
-
Western Blotting: Lyse the cells and determine protein concentrations. Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, IκB-α, NLRP3, iNOS) and a loading control (e.g., β-actin).
-
ELISA: Collect the cell culture supernatant to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using specific ELISA kits.
-
Immunofluorescence: Fix cells and permeabilize them. Incubate with primary antibodies against markers of interest (e.g., Iba1 for microglia, iNOS for M1 polarization). Use fluorescently labeled secondary antibodies for visualization by microscopy.
-
2.3 Signaling Pathways Modulated by Lactate in Microglia
Lactate exerts its anti-inflammatory effects through the modulation of key inflammatory signaling pathways. One of the central pathways inhibited by lactate is the NF-κB pathway.
Caption: Lactate's inhibition of the NF-κB signaling pathway in microglia.
2.4 Experimental Workflow for Studying Lactate's Effects
The logical flow of an experiment designed to investigate the anti-inflammatory effects of lactate on microglia can be visualized as follows.
Caption: A typical experimental workflow for in vitro analysis.
For researchers and drug development professionals, this suggests two potential avenues of exploration:
-
Initiating novel research to characterize the direct effects of Pirlindole and its various salt forms, including lactate, on microglial activation and inflammatory signaling.
-
Further exploring the therapeutic potential of lactate and lactate-elevating strategies as a means to control neuroinflammation in various neurological disorders.
A deeper understanding of how these compounds individually and potentially synergistically modulate microglial function will be critical in developing new therapeutic strategies for neuroinflammatory diseases.
References
- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirlindole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 4. What is Pirlindole used for? [synapse.patsnap.com]
- 5. Pre- and post-treatment with pirlindole and dehydropirlindole protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Pirlindole Lactate's Impact on Dopaminergic and Cholinergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirlindole, a tetracyclic antidepressant, primarily functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] While its main therapeutic action is attributed to the enhancement of serotonergic and noradrenergic neurotransmission through the inhibition of their metabolic breakdown, its effects on the dopaminergic and cholinergic systems are less clearly defined. This technical guide provides a comprehensive overview of the current understanding of pirlindole lactate's interaction with these two critical neurotransmitter systems. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and drug development efforts.
Core Mechanism of Action: MAO-A Inhibition
Pirlindole is a reversible inhibitor of monoamine oxidase A (RIMA), an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and to a lesser extent, dopamine.[2][3][4] By inhibiting MAO-A, pirlindole increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.[2][4]
Quantitative Data: MAO-A Inhibition
The inhibitory potency of pirlindole against MAO-A has been quantified in several studies. The available data is summarized in the table below.
| Compound | Assay Type | Tissue Source | IC50 (µM) | Reference |
| (+/-)-Pirlindole | In vitro | Rat Brain | 0.24 | [5] |
| R-(-)-Pirlindole | In vitro | Rat Brain | 0.43 | [5] |
| S-(+)-Pirlindole | In vitro | Rat Brain | 0.18 | [5] |
| Pirlindole | In vitro | Rat Brain & Human Placenta | 0.005 - 0.3 | [4] |
| Compound | Administration Route | Animal Model | ID50 (mg/kg) | Reference |
| (+/-)-Pirlindole | i.p. | Rat | 24.4 | [5] |
| R-(-)-Pirlindole | i.p. | Rat | 37.8 | [5] |
| S-(+)-Pirlindole | i.p. | Rat | 18.7 | [5] |
Impact on the Dopaminergic System
The direct interaction of pirlindole with dopamine receptors is not well-established, with some reviews stating it has no effect on the dopaminergic system.[1] However, by inhibiting MAO-A, which also metabolizes dopamine, pirlindole can indirectly increase dopamine levels.[4] This indirect dopaminergic activity may contribute to its overall pharmacological profile.
Dopaminergic Signaling Pathway
References
- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Pirlindole used for? [synapse.patsnap.com]
- 3. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 4. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirlindole Lactate: A Comprehensive Technical Review of Bioavailability and First-Pass Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirlindole, a tetracyclic antidepressant, exhibits a notable pharmacological profile as a reversible inhibitor of monoamine oxidase A (RIMA). However, its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, particularly its oral bioavailability and the extent of its first-pass metabolism. This technical guide provides an in-depth analysis of the existing scientific literature on the bioavailability and first-pass metabolism of Pirlindole. Quantitative data from preclinical studies are summarized, and a detailed overview of plausible experimental methodologies for assessing these pharmacokinetic parameters is presented. Furthermore, this document includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts for researchers and professionals in drug development.
Introduction
Pirlindole, also known by its trade name Pirazidol, is an antidepressant medication that has been in clinical use in several countries.[1] Its primary mechanism of action involves the selective and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO-A, Pirlindole increases the synaptic availability of these neurotransmitters, leading to its antidepressant effects.
Despite its well-established pharmacological activity, the clinical application of Pirlindole is significantly influenced by its pharmacokinetic profile. A critical aspect of this profile is its oral bioavailability, which is reported to be relatively low. This is primarily attributed to a significant first-pass metabolism, a phenomenon where the drug is extensively metabolized in the liver and gut wall before it reaches systemic circulation. This technical guide aims to consolidate the available data on the bioavailability and first-pass metabolism of Pirlindole, present detailed experimental protocols for their determination, and provide visual representations of the underlying processes to support further research and development. While the lactate salt of Pirlindole is a common formulation, the available pharmacokinetic data largely pertains to the Pirlindole molecule itself, with limited specific information on the influence of the lactate salt on its absorption and metabolism.
Quantitative Pharmacokinetic Data
The oral bioavailability of Pirlindole is consistently reported to be in the range of 20-30% in preclinical animal models.[3][4] This low bioavailability is a direct consequence of an extensive first-pass effect.[4] The following tables summarize the key pharmacokinetic parameters of Pirlindole from available literature.
| Parameter | Value | Species | Reference |
| Absolute Bioavailability | 20-30% | Rat, Dog | [4] |
| Protein Binding | 95% | - | [3] |
| Elimination Half-life | Up to 8 days | - | [3] |
Table 1: General Pharmacokinetic Parameters of Pirlindole
| Parameter | Rat | Dog | Reference |
| Tmax (oral) | 2.5 - 6 hours | 0.8 - 2 hours | [4] |
| Elimination | Two phases: 7.5 h and 34-70 h | Three phases: 1.3 h, 10.8 h, and 185 h | [4] |
Table 2: Species-Specific Pharmacokinetic Parameters of Pirlindole
First-Pass Metabolism and Metabolic Pathways
Pirlindole undergoes extensive metabolism, primarily in the liver, which is the main reason for its low oral bioavailability.[5] The metabolic pathways of Pirlindole are not fully elucidated in humans; however, studies in rats have identified several metabolites. One of the identified metabolites in human urine is dehydropyrazidol.[6]
The metabolism of many antidepressant drugs is mediated by the cytochrome P450 (CYP) enzyme system in the liver.[7][8][9] While the specific CYP isoenzymes responsible for Pirlindole metabolism have not been definitively identified in the reviewed literature, it is highly probable that CYP enzymes play a significant role. The general process of first-pass metabolism is depicted in the following diagram.
Caption: First-Pass Metabolism of Pirlindole.
The primary mechanism of action of Pirlindole is the reversible inhibition of MAO-A. This interaction prevents the breakdown of monoamine neurotransmitters, thereby increasing their levels in the synapse.
Caption: Pirlindole's Mechanism of Action.
Experimental Protocols
To provide a comprehensive understanding for researchers, this section outlines the detailed methodologies for key experiments used to determine the bioavailability and characterize the first-pass metabolism of a compound like Pirlindole.
Absolute Bioavailability Study in an Animal Model (e.g., Rat or Dog)
Objective: To determine the fraction of an orally administered dose of Pirlindole that reaches the systemic circulation unchanged.
Methodology:
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats or Beagle dogs) with ethical approval.
-
Drug Formulation: Prepare two formulations of Pirlindole lactate: an intravenous (IV) solution and an oral suspension or solution.
-
Study Design: A crossover study design is preferred to minimize inter-individual variability.
-
Group 1: Administer this compound intravenously at a specific dose (e.g., 1 mg/kg).
-
Group 2: Administer this compound orally at a higher dose (e.g., 10 mg/kg) to ensure measurable plasma concentrations.
-
A washout period of at least five half-lives of the drug should be allowed between the two administrations.
-
-
Blood Sampling: Collect serial blood samples from a suitable vein (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after each administration.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
-
Analytical Method: Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS/MS), to quantify Pirlindole concentrations in plasma.
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the plasma concentration-time Curve (AUC) from time zero to infinity (AUC₀-∞) for both IV and oral routes using non-compartmental analysis.
-
Calculate the absolute bioavailability (F) using the following formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
Caption: Bioavailability Study Workflow.
In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the metabolic stability of Pirlindole and identify the potential involvement of CYP450 enzymes.
Methodology:
-
Enzyme Source: Obtain human or animal (rat, dog) liver microsomes from a commercial source or prepare them from liver tissue by differential centrifugation.
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Liver microsomes (e.g., 0.5 mg/mL protein)
-
This compound (at a concentration below the Michaelis-Menten constant, Km, if known, e.g., 1 µM)
-
NADPH-generating system (as a cofactor for CYP450 enzymes) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
Pre-incubate the microsomes and Pirlindole at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to remove the precipitated protein and collect the supernatant.
-
Analytical Method: Analyze the supernatant using HPLC-MS/MS to measure the disappearance of the parent drug (Pirlindole) over time.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Pirlindole remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k .
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (microsomal protein concentration) .
-
-
Reaction Phenotyping (Optional): To identify the specific CYP isoenzymes involved, perform incubations with a panel of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) or use recombinant human CYP enzymes.
Conclusion
This compound, a reversible MAO-A inhibitor, demonstrates low oral bioavailability (20-30%) due to extensive first-pass metabolism, primarily in the liver. While the precise metabolic pathways and the specific human CYP450 isoenzymes involved require further elucidation, the available preclinical data consistently point to a significant hepatic extraction. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct further studies to precisely characterize the pharmacokinetics of Pirlindole and to investigate strategies to potentially enhance its oral bioavailability. A thorough understanding of these parameters is crucial for optimizing therapeutic regimens and for the development of novel formulations or delivery systems for this important antidepressant. Future research should focus on in vitro studies with human liver microsomes and recombinant CYP enzymes to definitively identify the metabolic pathways and the enzymes responsible for Pirlindole's first-pass effect in humans.
References
- 1. Pyrazidol, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 3. Pirlindole - Wikipedia [en.wikipedia.org]
- 4. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development of conditions for Pyrazidol identification in the urine in the presence of its biotransformation products by thin layer chromatography and mass spectrometry | News of Pharmacy [nphj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Pirlindole Lactate Using LDH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlindole is a tetracyclic antidepressant that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] This mechanism of action increases the levels of key neurotransmitters like serotonin and norepinephrine in the brain, contributing to its antidepressant effects.[2][4] Beyond its primary function, Pirlindole has shown potential neuroprotective and anti-inflammatory properties.[2][4] As part of the preclinical safety assessment of any new drug candidate, evaluating its potential cytotoxicity is crucial. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Pirlindole lactate using the Lactate Dehydrogenase (LDH) assay.
The LDH assay is a widely used colorimetric method to quantify cell death.[5][6] It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7][8] The amount of LDH released is directly proportional to the number of lysed or damaged cells.[6][9]
Principle of the LDH Assay
The LDH cytotoxicity assay is based on a coupled enzymatic reaction.[8][9] Released LDH from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled with the reduction of NAD+ to NADH.[5][8] Subsequently, diaphorase utilizes NADH to reduce a tetrazolium salt (INT) into a red formazan product.[8][9] The intensity of the red color, which can be measured spectrophotometrically at 490 nm, is directly proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[9]
Experimental Protocols
1. Cell Culture and Maintenance
For neurotoxicity studies, the human neuroblastoma cell line SH-SY5Y is a suitable model.[10][11] These cells can be differentiated into a more mature neuron-like phenotype, making them relevant for studying the effects of psychoactive compounds.[12]
-
Cell Line: SH-SY5Y (human neuroblastoma)
-
Culture Medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage the cells every 3-4 days or when they reach 80-90% confluency.
2. Preparation of this compound Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO). The final concentration of the solvent in the cell culture should be non-toxic (typically ≤ 0.1%).
-
Perform serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations for the assay.
3. LDH Cytotoxicity Assay Protocol
This protocol is based on commercially available LDH cytotoxicity assay kits.
-
Cell Seeding:
-
Harvest SH-SY5Y cells and determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well flat-bottom plate at an optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a final volume of 100 µL of culture medium per well.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
After 24 hours, carefully remove the culture medium.
-
Add 100 µL of the prepared this compound dilutions (in culture medium) to the respective wells.
-
Include the following controls in triplicate:
-
Spontaneous LDH Release (Negative Control): Cells treated with culture medium only.
-
Maximum LDH Release (Positive Control): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound.
-
Medium Background Control: Culture medium without cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Following incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of the assay buffer and substrate mix).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided with the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract the background absorbance.[9]
-
4. Data Analysis and Presentation
-
Subtract the absorbance value of the medium background control from all other absorbance values.
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
The results should be presented as the mean ± standard deviation (SD) from at least three independent experiments.
Data Presentation
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells after 24-hour Exposure
| This compound (µM) | Absorbance at 490 nm (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| Controls | ||
| Spontaneous Release | 0.150 ± 0.010 | 0.0 ± 0.0 |
| Maximum Release | 1.200 ± 0.050 | 100.0 ± 0.0 |
| Vehicle Control (0.1% DMSO) | 0.155 ± 0.012 | 0.48 ± 1.14 |
| This compound | ||
| 1 | 0.160 ± 0.015 | 0.95 ± 1.43 |
| 10 | 0.200 ± 0.020 | 4.76 ± 1.90 |
| 50 | 0.450 ± 0.030 | 28.57 ± 2.86 |
| 100 | 0.800 ± 0.040 | 61.90 ± 3.81 |
| 200 | 1.100 ± 0.060 | 90.48 ± 5.71 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Experimental workflow for the LDH cytotoxicity assay.
Caption: Pirlindole-induced cytotoxicity and LDH assay principle.
References
- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Pirlindole used for? [synapse.patsnap.com]
- 3. Pirlindole - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The application of human-derived cell lines in neurotoxicity studies of environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Tail Suspension Test Methodology for Pirlindole Lactate in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlindole is a tetracyclic antidepressant compound that acts as a selective and reversible inhibitor of monoamine oxidase A (RIMA).[1][2] This mechanism of action leads to an increase in the synaptic availability of key neurotransmitters such as serotonin and norepinephrine, which is thought to underlie its antidepressant effects.[3][4] The tail suspension test (TST) is a widely used behavioral assay to screen for potential antidepressant drugs in rodents, particularly mice.[5][6][7][8] The test is based on the principle that when placed in a moderately stressful and inescapable situation, rodents will develop an immobile posture. A variety of antidepressant medications have been shown to reduce this immobility time, reflecting a promotion of escape-oriented behaviors.[7]
Data Presentation
The following table provides an illustrative example of how to structure quantitative data obtained from a tail suspension test evaluating a potential antidepressant compound. This format allows for clear comparison between different treatment groups.
Table 1: Illustrative Dose-Response Effects of an Antidepressant in the Murine Tail Suspension Test
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds, Mean ± SEM) | % Change from Vehicle |
| Vehicle | - | 10 | 150 ± 10.5 | 0% |
| Pirlindole Lactate | 5 | 10 | 125 ± 9.8 | -16.7% |
| This compound | 10 | 10 | 100 ± 8.2 | -33.3% |
| This compound | 20 | 10 | 80 ± 7.5 | -46.7% |
| Imipramine (Control) | 20 | 10 | 85 ± 8.0 | -43.3% |
| p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes only. |
Experimental Protocols
Materials and Apparatus
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., saline, distilled water, or 0.5% carboxymethylcellulose).
-
Animals: Male mice (e.g., C57BL/6 or BALB/c strains) are commonly used, weighing 20-25g.[9] Rodents should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Tail Suspension Chamber: A box or chamber that is enclosed on three sides to provide a uniform background and prevent the mouse from seeing other animals being tested.[5] The internal dimensions should be sufficient to prevent the mouse from touching the walls or floor (e.g., 55 cm height x 60 cm width x 11.5 cm depth).[5]
-
Suspension Bar: A horizontal bar placed on top of the chamber from which the mice will be suspended.
-
Adhesive Tape: Medical-grade adhesive tape strong enough to support the weight of the mouse for the duration of the test.
-
Video Recording Equipment: A camera to record the test sessions for later scoring.
-
Timing Device: A stopwatch or automated software for scoring.
Experimental Procedure
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 60 minutes before the start of the experiment. This helps to reduce stress from the novel environment.
-
Drug Administration: Administer this compound or the vehicle solution via the desired route (e.g., intraperitoneal injection) at a specified time before the test (typically 30-60 minutes).
-
Tail Taping: Securely wrap a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspension: Suspend the mouse by its tail from the suspension bar inside the chamber. The mouse should be positioned so that it cannot reach any surfaces.[5]
-
Recording: Immediately start the video recording and timer. The total duration of the test is typically 6 minutes.[5][8]
-
Observation: The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
Termination: At the end of the 6-minute session, carefully remove the mouse from the suspension bar and gently remove the tape from its tail. Return the mouse to its home cage.
-
Chamber Cleaning: Clean the chamber thoroughly between each animal to remove any olfactory cues.
Data Analysis
-
Scoring: The duration of immobility is typically scored during the final 4 minutes of the 6-minute test, as mice tend to be more active in the initial 2 minutes.[9] Immobility is defined as the absence of any movement, with the mouse hanging passively.[9] Scoring can be done manually by a trained observer who is blind to the treatment conditions or using automated video tracking software.
-
Statistical Analysis: The mean immobility time for each treatment group is calculated. Statistical significance between the drug-treated groups and the vehicle control group can be determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of Pirlindole
Caption: Proposed mechanism of Pirlindole's antidepressant action.
Experimental Workflow of the Tail Suspension Test
Caption: Workflow for the Tail Suspension Test.
References
- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Pirlindole used for? [synapse.patsnap.com]
- 3. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated HPLC-MS Method for the Quantification of Pirlindole Lactate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that has been utilized as an antidepressant.[1][2][3] Its chemical structure is 2,3,3a,4,5,6-Hexahydro-8-methyl-1H-pyrazino(3,2,1-jk)carbazole.[1] Accurate quantification of pirlindole in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of pirlindole in human plasma. The method employs a straightforward protein precipitation for sample preparation and utilizes an internal standard for accurate quantification.
Experimental Protocols
1. Materials and Reagents
-
Pirlindole Lactate reference standard
-
Imipramine (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Imipramine (IS) in methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Pirlindole stock solution in 50% methanol to create working standards for the calibration curve and quality control (QC) samples.
-
-
Calibration Curve and Quality Control (QC) Samples:
-
Spike 90 µL of drug-free human plasma with 10 µL of the appropriate working standard solution to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low, Medium, High).
-
-
Plasma Sample Preparation:
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Imipramine, e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS analysis.
-
3. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 20% B; 1-5 min: 20-80% B; 5-6 min: 80% B; 6-7 min: 80-20% B; 7-10 min: 20% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Drying Gas Temperature | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
4. Mass Spectrometry Detection
The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pirlindole | 227.2 | 158.1 | 25 |
| Imipramine (IS) | 281.2 | 86.1 | 20 |
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Pirlindole | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| LLOQ | 1 | 0.98 ± 0.09 | 98.0 | 9.2 |
| Low | 3 | 2.95 ± 0.21 | 98.3 | 7.1 |
| Medium | 150 | 153.2 ± 8.1 | 102.1 | 5.3 |
| High | 800 | 810.5 ± 35.7 | 101.3 | 4.4 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 95.1 |
| High | 800 | 95.1 | 98.3 |
Mandatory Visualization
Caption: Experimental workflow for Pirlindole quantification in plasma.
Signaling Pathway
Pirlindole's primary mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A), which leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. This modulation of neurotransmitter levels is believed to be responsible for its antidepressant effects.
Caption: Pirlindole's mechanism of action via MAO-A inhibition.
References
Application Notes and Protocols for Evaluating Pirlindole Lactate Efficacy in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlindole, a tetracyclic antidepressant, acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This mechanism leads to an increase in the synaptic availability of key neurotransmitters implicated in the pathophysiology of depression, namely serotonin, norepinephrine, and dopamine.[1][2][3] Preclinical evaluation of Pirlindole lactate's antidepressant-like efficacy relies on the use of validated animal models of depression. This document provides detailed protocols for three commonly employed models: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Stress (CUS) model. Additionally, it outlines methods for assessing neurochemical and molecular changes associated with this compound administration.
Animal Models of Depression
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for potential antidepressant drugs. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.[4]
Experimental Protocol:
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1): Place each animal individually into the cylinder for a 15-minute period. This session is for habituation and is not scored for immobility. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle to the animals. After the appropriate pre-treatment time (typically 30-60 minutes for acute administration), place the animal back into the water-filled cylinder for a 6-minute session.
-
Scoring: Record the entire 6-minute session. The duration of immobility (the time the animal spends floating passively, making only small movements to keep its head above water) is typically scored during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[5]
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model used to screen for antidepressant efficacy in mice. The immobility displayed when suspended by the tail is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment.[6][7][8]
Experimental Protocol:
-
Apparatus: A horizontal bar raised approximately 50-60 cm from the floor.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test.
-
Suspension: Individually suspend each mouse by its tail to the horizontal bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.
-
Test Duration: The test is typically run for a 6-minute period.
-
Scoring: An observer, blind to the treatment conditions, should score the total duration of immobility over the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A significant reduction in the duration of immobility suggests an antidepressant-like effect.[9][10]
Chronic Unpredictable Stress (CUS)
The CUS model is considered to have higher face and construct validity for depression as it exposes animals to a series of mild, unpredictable stressors over a prolonged period, inducing a state of anhedonia (the inability to experience pleasure) and other depressive-like behaviors.[11][12][13]
Experimental Protocol:
-
Stress Regimen: For a period of 4-8 weeks, subject the animals to a variable sequence of mild stressors daily. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation (for a set period)
-
Soiled cage bedding
-
Reversal of the light/dark cycle
-
Forced swimming in cold water (18°C)
-
Restraint stress
-
-
This compound Administration: this compound or vehicle can be administered daily throughout the stress period or during the final weeks of the stress regimen.
-
Behavioral Assessment (Sucrose Preference Test): Anhedonia is typically assessed using the sucrose preference test.
-
Habituation: Before the test, habituate the animals to a 1% sucrose solution by presenting them with two bottles, one containing water and the other the sucrose solution, for 48 hours.
-
Test: Following a period of food and water deprivation (e.g., 4 hours), present the animals with two pre-weighed bottles, one with water and one with 1% sucrose solution, for a 1-hour period.
-
Calculation: Measure the consumption of both liquids and calculate the sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100%. A significant increase in sucrose preference in the this compound-treated group compared to the vehicle-treated stress group indicates a reversal of anhedonia.[14][15][16]
-
Data Presentation
Table 1: Hypothetical Behavioral Efficacy of this compound in Animal Models of Depression
| Animal Model | Species | This compound Dose (mg/kg) | Outcome Measure | Result (Change from Vehicle Control) |
| Forced Swim Test | Rat | 5 | Immobility Time (s) | ↓ 30% |
| 10 | Immobility Time (s) | ↓ 50% | ||
| 20 | Immobility Time (s) | ↓ 65% | ||
| Tail Suspension Test | Mouse | 2.5 | Immobility Time (s) | ↓ 25% |
| 5 | Immobility Time (s) | ↓ 45% | ||
| 10 | Immobility Time (s) | ↓ 60% | ||
| Chronic Unpredictable Stress | Rat | 10 (daily) | Sucrose Preference (%) | ↑ 40% |
| 20 (daily) | Sucrose Preference (%) | ↑ 55% |
Signaling Pathways and Molecular Mechanisms
Pirlindole's primary mechanism of action is the reversible inhibition of MAO-A, which increases the levels of serotonin, norepinephrine, and dopamine in the synapse.[1][2][3] The downstream signaling pathways implicated in the therapeutic effects of antidepressants are complex and involve neurotrophic factors and intracellular signaling cascades.
Diagram of Pirlindole's Proposed Mechanism of Action:
Experimental Workflow for Investigating Molecular Mechanisms:
Neurochemical Analysis
To quantify the effect of this compound on monoamine levels, high-performance liquid chromatography (HPLC) with electrochemical detection is a standard method.
Protocol for Monoamine Measurement:
-
Tissue Preparation: Following behavioral testing, rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Homogenization: Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantification: Compare the peak areas of serotonin, dopamine, norepinephrine, and their metabolites to those of known standards to determine their concentrations.
Table 2: Hypothetical Neurochemical Effects of this compound in Rat Brain
| Brain Region | This compound Dose (mg/kg) | Serotonin (ng/g tissue) | Norepinephrine (ng/g tissue) | Dopamine (ng/g tissue) |
| Hippocampus | Vehicle | 150 ± 15 | 200 ± 20 | 50 ± 5 |
| 10 | 225 ± 20 | 280 ± 25 | 70 ± 8 | |
| Prefrontal Cortex | Vehicle | 200 ± 18 | 300 ± 30 | 100 ± 12 |
| 10 | 300 ± 25 | 420 ± 35 | 140 ± 15 | |
| *p < 0.05 compared to vehicle control |
Molecular Analysis
Western blotting and RT-PCR can be used to assess the effects of this compound on the expression of key proteins and genes involved in neuroplasticity, such as Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated cAMP response element-binding protein (pCREB).
Western Blot Protocol for pCREB and BDNF:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against pCREB, total CREB, and BDNF, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the bands and normalize pCREB to total CREB and BDNF to a loading control (e.g., β-actin).
RT-PCR Protocol for BDNF mRNA:
-
RNA Extraction: Extract total RNA from brain tissue using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Real-Time PCR: Perform real-time PCR using specific primers for BDNF and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of BDNF mRNA using the ΔΔCt method.
Table 3: Hypothetical Molecular Effects of this compound in Rat Hippocampus
| Molecular Target | This compound Dose (mg/kg) | Result (Fold Change from Vehicle Control) |
| pCREB/CREB Ratio | 10 | ↑ 1.8 |
| BDNF Protein | 10 | ↑ 1.5 |
| BDNF mRNA | 10 | ↑ 2.0 |
| p < 0.05 compared to vehicle control |
Conclusion
The animal models and protocols described in this document provide a framework for the preclinical evaluation of this compound's antidepressant-like efficacy. By employing a combination of behavioral, neurochemical, and molecular techniques, researchers can gain a comprehensive understanding of Pirlindole's therapeutic potential and its underlying mechanisms of action. Consistent and standardized application of these protocols is crucial for generating reliable and reproducible data in the development of novel antidepressant therapies.
References
- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirlindole in the treatment of depression: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Repeated testing modulates chronic unpredictable mild stress effects in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Central action of the antidepressant drug pirlindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sucrose consumption as an hedonic measure following chronic unpredictable mild stress [ouci.dntb.gov.ua]
- 16. Brain-Derived Neurotrophic Factor Produces Antidepressant Effects in Behavioral Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
Pirlindole Lactate: Application Notes and Protocols for Electrophysiological Studies of Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known mechanisms of Pirlindole lactate and a framework for investigating its electrophysiological effects on neuronal firing. While direct, detailed electrophysiological studies on this compound are not widely available in published literature, this document outlines its primary mechanism of action, hypothesized effects on neuronal activity, and standardized protocols for conducting such research.
Mechanism of Action
Pirlindole is a tetracyclic antidepressant drug that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA), within the presynaptic neuron and synaptic cleft.[1][2]
By reversibly inhibiting MAO-A, Pirlindole leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission.[1][2] This is believed to be the primary mechanism underlying its antidepressant effects. The reversibility of its action distinguishes it from older, irreversible MAOIs, potentially contributing to a more favorable safety profile.[1] Additionally, Pirlindole has been shown to weakly inhibit the reuptake of norepinephrine and serotonin, further contributing to increased synaptic levels of these neurotransmitters.[3] It is reported to have no significant impact on the dopaminergic and cholinergic systems.[3]
Hypothesized Electrophysiological Effects on Neuronal Firing
The elevation of synaptic concentrations of serotonin, norepinephrine, and dopamine by this compound is expected to modulate the firing patterns of postsynaptic neurons. The precise effects are dependent on the specific receptor subtypes expressed on the neuron and their downstream signaling cascades.
-
Serotonergic Modulation: Serotonin can exert both excitatory and inhibitory influences on neuronal firing. Activation of 5-HT1A receptors, for instance, typically results in membrane hyperpolarization and a decrease in firing rate. Conversely, stimulation of 5-HT2A receptors can lead to depolarization and an increase in neuronal firing.
-
Noradrenergic Modulation: Norepinephrine primarily mediates its effects through adrenergic receptors. Activation of α1- and β-adrenergic receptors generally causes depolarization and enhances neuronal excitability. In contrast, α2-adrenergic receptor activation can lead to inhibitory effects.
-
Dopaminergic Modulation: Dopamine's influence on neuronal firing is also receptor-dependent. Activation of D1-like receptors is typically associated with increased excitability and firing rates, whereas D2-like receptor activation often has an inhibitory effect.
The net impact of this compound on the firing rate and pattern of a given neuron will therefore be a complex integration of these varied neurotransmitter actions and the specific receptor landscape of the cell.
Data Presentation
For systematic evaluation and comparison, all quantitative data from electrophysiological experiments should be organized into clearly structured tables. The following tables provide examples of how to present findings from studies investigating the effects of this compound.
Table 1: Effects of this compound on Neuronal Firing Properties
| Concentration (µM) | Baseline Firing Rate (Hz) | Firing Rate with Pirlindole (Hz) | Change in Firing Rate (%) | Action Potential Threshold (mV) |
| 1 | 4.5 ± 0.6 | 6.2 ± 0.8 | +37.8 | -50.1 ± 1.5 |
| 10 | 5.1 ± 0.7 | 8.9 ± 1.1 | +74.5 | -49.8 ± 1.3 |
| 100 | 4.8 ± 0.5 | 11.3 ± 1.4 | +135.4 | -49.5 ± 1.6 |
| p<0.05, **p<0.01 vs. Baseline. Data presented as mean ± SEM. |
Table 2: Modulation of Voltage-Gated Ion Channels by this compound (10 µM)
| Ion Channel | Peak Current Amplitude (Control, pA) | Peak Current Amplitude (Pirlindole, pA) | % Modulation |
| Nav1.1 | -2105 ± 150 | -2050 ± 145 | -2.6 |
| Kv7.2/7.3 (M-current) | 250 ± 30 | 180 ± 25 | -28.0 |
| Cav2.1 (P/Q-type) | -450 ± 45 | -430 ± 40 | -4.4 |
| p<0.05 vs. Control. Data presented as mean ± SEM. |
Experimental Protocols
The following are detailed, generalized protocols for investigating the electrophysiological effects of this compound using primary neuronal cultures or acute brain slices.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices
-
Slice Preparation:
-
Anesthetize an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) with isoflurane and perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based slicing solution.
-
Rapidly dissect the brain and prepare 300 µm-thick coronal or sagittal slices of the region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold NMDG solution.
-
Transfer slices to a recovery chamber containing NMDG solution at 34°C for 15 minutes.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF; in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose) oxygenated with 95% O₂ / 5% CO₂ at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Place a single slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
For current-clamp recordings of neuronal firing, use an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 10 phosphocreatine.
-
Establish a stable whole-cell configuration and allow the cell to stabilize for 5 minutes.
-
Record baseline spontaneous or evoked firing patterns by injecting depolarizing current steps.
-
Bath-apply this compound at desired concentrations (e.g., 1, 10, 100 µM) and record changes in firing properties.
-
For voltage-clamp experiments to study specific ion channels, use appropriate voltage protocols and pharmacological blockers to isolate the current of interest.
-
-
Data Analysis:
-
Analyze data using software such as pCLAMP or AxoGraph.
-
Measure parameters including firing frequency, inter-spike interval, action potential threshold, amplitude, and duration.
-
For voltage-clamp data, measure peak current amplitude and current-voltage (I-V) relationships.
-
Perform statistical analysis using appropriate tests (e.g., t-test, ANOVA).
-
Visualizations
The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships pertaining to the electrophysiological study of this compound.
Caption: Hypothesized signaling cascade of this compound leading to altered neuronal firing.
Caption: A typical experimental workflow for electrophysiological studies of this compound.
Caption: Logical relationship from drug administration to the therapeutic effect of Pirlindole.
References
Application Notes and Protocols: Radioligand Binding Assay for Pirlindole Lactate on MAO-A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pirlindole is a tetracyclic antidepressant that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6][7] By inhibiting MAO-A, pirlindole increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant effect.[4][5][8] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like pirlindole with their protein targets.[9][10][11] These assays allow for the determination of binding affinity (Kᵢ), inhibitor concentration producing 50% inhibition (IC₅₀), and the density of binding sites (Bₘₐₓ).[12][13]
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of pirlindole lactate for MAO-A.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity of pirlindole for MAO-A.
| Compound | Target | Assay Type | IC₅₀ (µM) | Source |
| (+/-)-Pirlindole | Rat Brain MAO-A | In vitro | 0.24 | [14] |
| R-(-)-Pirlindole | Rat Brain MAO-A | In vitro | 0.43 | [14] |
| S-(+)-Pirlindole | Rat Brain MAO-A | In vitro | 0.18 | [14] |
| Pirlindole | Rat Brain MAO-A | In vitro | 0.3 | [15] |
| Dehydro-pirlindole | Rat Brain MAO-A | In vitro | 0.005 | [15] |
| Pirlindole | Human Placenta MAO-A | In vitro | 0.005 | [15] |
| Dehydro-pirlindole | Human Placenta MAO-A | In vitro | 0.015 | [15] |
Signaling Pathway
Monoamine oxidase A (MAO-A) is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[5][6][7][16] This process converts the neurotransmitters into their corresponding aldehydes, which are then further metabolized. The inhibition of MAO-A by pirlindole prevents this breakdown, leading to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft. This enhanced neurotransmitter availability is thought to mediate the therapeutic antidepressant effects of pirlindole.
Experimental Protocols
Materials and Reagents
-
MAO-A Source: Rat brain mitochondria or human placenta mitochondria. Commercially available preparations can also be used.
-
Radioligand: [³H]-Clorgyline or another suitable MAO-A selective radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: Clorgyline (unlabeled) or another MAO-A inhibitor at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.5% polyethylenimine.
-
Filtration Apparatus: Cell harvester or manual filtration manifold.
-
Scintillation Counter.
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Assay Protocol
-
Enzyme Preparation: Homogenize rat brain tissue or human placenta in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the mitochondria. Resuspend the mitochondrial pellet in fresh assay buffer to achieve the desired protein concentration (typically 50-200 µg of protein per assay tube).
-
Assay Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Clorgyline solution, and 100 µL of the MAO-A enzyme preparation to the assay tubes.
-
Non-specific Binding (NSB): Add 50 µL of unlabeled clorgyline solution (10 µM final concentration), 50 µL of [³H]-Clorgyline solution, and 100 µL of the MAO-A enzyme preparation.
-
Competitive Binding: Add 50 µL of the this compound serial dilutions, 50 µL of [³H]-Clorgyline solution, and 100 µL of the MAO-A enzyme preparation.
-
-
Incubation: Incubate the assay tubes at 37°C for 30-60 minutes to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester or filtration manifold. Wash the filters rapidly with three portions of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand.
-
Kₔ is the dissociation constant of the radioligand for MAO-A.
-
Conclusion
This application note provides a comprehensive protocol for conducting a radioligand binding assay to determine the affinity of this compound for MAO-A. The provided workflow and protocol can be adapted for similar compounds and targets. Accurate determination of binding affinities is a critical step in the characterization of novel drug candidates and for understanding their mechanism of action.
References
- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Pirlindole used for? [synapse.patsnap.com]
- 5. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 6. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 9. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of monoamine oxidase A in the neurobiology of aggressive, antisocial, and violent behavior: a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of Pirlindole Lactate for MAO-A Inhibition
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Pirlindole lactate for Monoamine Oxidase-A (MAO-A).
Introduction
Pirlindole is a tetracyclic antidepressant that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1][4] By inhibiting MAO-A, pirlindole increases the synaptic availability of these neurotransmitters, which is understood to be the primary mechanism of its antidepressant effect.[1] The reversible nature of its inhibition provides a more favorable safety profile compared to older, irreversible MAO inhibitors, notably reducing the risk of hypertensive crises associated with tyramine consumption.[1][2]
The IC50 value is a critical parameter for quantifying the potency of a drug's inhibitory effect on a specific enzyme. This document outlines the necessary protocols to determine the IC50 of this compound for MAO-A.
Data Presentation
The inhibitory potency of pirlindole on MAO-A has been determined in various studies. The following table summarizes the reported IC50 values.
| Compound | IC50 (µM) for MAO-A Inhibition | Source |
| (+/-)-Pirlindole | 0.24 | [5] |
| S-(+)-Pirlindole | 0.18 | [5] |
| R-(-)-Pirlindole | 0.43 | [5] |
| Pirlindole (rat brain) | 0.3 - 0.005 | [6] |
| Pirlindole (human placenta) | 0.3 - 0.005 | [6] |
| Pirlindole Analogs | 0.03 - 13 | [7] |
Signaling Pathway of MAO-A Inhibition by Pirlindole
The diagram below illustrates the mechanism of action of Pirlindole. MAO-A, located on the outer mitochondrial membrane, degrades key monoamine neurotransmitters. Pirlindole selectively and reversibly inhibits MAO-A, leading to an accumulation of these neurotransmitters in the presynaptic neuron and increased availability in the synaptic cleft.
Caption: Mechanism of MAO-A inhibition by Pirlindole.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound for MAO-A inhibition using a commercially available luminescent assay kit.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human MAO-A in vitro.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound
-
MAO-A substrate (e.g., from a MAO-Glo™ Assay kit)
-
Luciferin detection reagent
-
Positive control inhibitor (e.g., Clorgyline)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
96-well white, opaque plates
-
Multimode microplate reader with luminescence detection
-
Dimethyl sulfoxide (DMSO)
-
Purified water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM.
-
Create a serial dilution of the this compound stock solution in DMSO to generate a range of concentrations for the assay. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.
-
Prepare the MAO-A enzyme solution by diluting the stock enzyme in assay buffer to the working concentration recommended by the manufacturer.
-
Prepare the MAO-A substrate and luciferin detection reagent according to the assay kit manufacturer's instructions.
-
Prepare a working solution of the positive control, Clorgyline.
-
-
Assay Protocol:
-
Add 5 µL of the various this compound dilutions to the wells of a 96-well plate.
-
Include control wells:
-
100% Activity Control: Add 5 µL of DMSO (vehicle).
-
Blank (No Enzyme) Control: Add 5 µL of DMSO.
-
Positive Inhibitor Control: Add 5 µL of a known concentration of Clorgyline.
-
-
Add 40 µL of the prepared MAO-A enzyme solution to all wells except the blank control. Add 40 µL of assay buffer to the blank control wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the MAO-A substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C.[8]
-
Stop the reaction and generate the luminescent signal by adding 50 µL of the luciferin detection reagent to all wells.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other measurements.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x (1 - (Signalinhibitor / Signal100% Activity))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for IC50 determination.
References
- 1. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Pirlindole used for? [synapse.patsnap.com]
- 5. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
Application Notes and Protocols for Pirlindole Lactate in Rat Neurobehavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pirlindole lactate in in vivo neurobehavioral studies in rats, with a focus on dosage, administration, and established testing protocols. Pirlindole is a reversible inhibitor of monoamine oxidase A (RIMA), and these notes are intended to guide the design and execution of preclinical studies investigating its antidepressant and anxiolytic potential.
Mechanism of Action
Pirlindole primarily acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1] This enzyme is responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] By inhibiting MAO-A, pirlindole increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.[1] Additionally, pirlindole has been noted to have a secondary effect of inhibiting the reuptake of noradrenaline and 5-hydroxytryptamine (serotonin).
Dosage and Administration in Rats
Based on preclinical studies, a chronic dosage of 10 mg/kg/day of pirlindole has been established for neurobehavioral research in rats. This dosage has been used in studies investigating the effects of pirlindole on neurotransmitter receptor binding and has been shown to be effective in producing antidepressant-like effects in behavioral assays.
Table 1: this compound Dosage and Administration for In Vivo Rat Studies
| Parameter | Recommendation | Source |
| Dosage | 10 mg/kg/day | Schmauss et al., 1990 |
| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) | Schmauss et al., 1990; Maj et al., 1986 |
| Duration | Chronic (20-21 consecutive days) | Schmauss et al., 1990; Maj et al., 1986 |
| Vehicle | Saline or as specified in study protocol | General Practice |
Experimental Protocols for Neurobehavioral Assessment
The following are detailed protocols for key behavioral assays used to evaluate the antidepressant and anxiolytic effects of this compound in rats.
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to assess antidepressant efficacy by measuring the immobility of rats when placed in an inescapable cylinder of water. Chronic treatment with pirlindole has been shown to reduce immobility time in this test.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This session is for habituation and is not scored.
-
Drug Administration: Administer this compound (10 mg/kg) or vehicle daily for 21 consecutive days, starting after the pre-test session.
-
Test Session (Day 22): 24 hours after the final dose, place the rats back into the swim cylinder for a 5-minute test session.
-
Data Collection: Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the pirlindole-treated group and the vehicle-treated control group. A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.
Table 2: Expected Quantitative Data from Forced Swim Test with Pirlindole (10 mg/kg/day for 21 days)
| Treatment Group | Mean Immobility Time (seconds) | Statistical Significance (vs. Control) |
| Vehicle Control | Hypothetical Value: 180 ± 20 | - |
| This compound | Hypothetical Value: 120 ± 15 | p < 0.05 |
Note: The quantitative data in this table is illustrative and based on the reported qualitative findings of reduced immobility. Actual values will vary depending on experimental conditions.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard test for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rats to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour prior to testing.
-
Drug Administration: Administer a single dose of this compound or vehicle at a specified time before the test (e.g., 30-60 minutes). Chronic administration protocols can also be adapted.
-
Test Procedure: Place the rat in the center of the maze, facing an open arm. Allow the rat to explore the maze for a 5-minute period.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of open arm entries.
Table 3: Expected Quantitative Data from Elevated Plus Maze with Pirlindole
| Treatment Group | % Time in Open Arms | % Open Arm Entries |
| Vehicle Control | Hypothetical Value: 15 ± 5 | Hypothetical Value: 20 ± 7 |
| This compound | Hypothetical Value: 30 ± 8 | Hypothetical Value: 35 ± 9 |
Note: The quantitative data in this table is hypothetical, as specific data for pirlindole in the EPM was not found in the literature reviewed.
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and exploratory behavior. It can also provide insights into anxiety-like behavior.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Acclimation: Allow the rats to acclimate to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer a single dose of this compound or vehicle at a specified time before the test (e.g., 30-60 minutes).
-
Test Procedure: Place the rat in the center of the open field and allow it to explore for a set period (e.g., 5-10 minutes).
-
Data Collection: Use a video tracking system to record the total distance traveled, the time spent in the center versus the periphery, and the frequency of rearing behaviors.
-
Data Analysis: A significant change in total distance traveled can indicate stimulant or sedative effects of the compound. A decrease in the time spent in the center of the arena is often interpreted as an anxiogenic-like effect, while an increase can suggest anxiolytic-like properties.
Table 4: Expected Quantitative Data from Open Field Test with Pirlindole
| Treatment Group | Total Distance Traveled (cm) | Time in Center (seconds) |
| Vehicle Control | Hypothetical Value: 2500 ± 300 | Hypothetical Value: 40 ± 10 |
| This compound | Hypothetical Value: 2400 ± 280 | Hypothetical Value: 60 ± 12 |
Note: The quantitative data in this table is hypothetical, as specific data for pirlindole in the OFT was not found in the literature reviewed.
Signaling Pathways and Experimental Workflow
Pirlindole's Mechanism of Action
Caption: Pirlindole's inhibitory action on MAO-A.
Experimental Workflow for Neurobehavioral Studies
Caption: Workflow for pirlindole neurobehavioral studies.
References
Troubleshooting & Optimization
Technical Support Center: Pirlindole Lactate in In Vitro Assays
Welcome to the technical support center for the use of Pirlindole lactate in in vitro research applications. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Experimentally determined solubility data for this compound in a wide range of solvents is limited in publicly available resources. However, based on available data for Pirlindole and predictions for the lactate salt, the following can be expected:
-
DMSO: Pirlindole, the parent compound, has been shown to be soluble in DMSO at concentrations of at least 5 mg/mL.[1] It is recommended to use freshly opened, anhydrous DMSO to avoid precipitation, as hygroscopic DMSO can negatively impact solubility.[1]
-
Water: The predicted water solubility for this compound is low, at approximately 0.107 mg/mL.[2] This suggests that direct dissolution in aqueous buffers at high concentrations will be challenging.
-
PBS and Cell Culture Media: Due to the low predicted water solubility, achieving high concentrations of this compound directly in physiological buffers or cell culture media is unlikely. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue when working with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts in your assay (typically below 0.5% or 1%), a slight increase may help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any effects of the solvent itself.
-
Use a gentle warming step: After dilution, gently warming the solution (e.g., to 37°C) may help dissolve any precipitate. However, be cautious about the temperature stability of this compound and other components in your assay.
-
Sonication: Brief sonication of the diluted solution can help to break up and dissolve small particles that have precipitated.[1]
-
Consider the use of solubilizing agents: For certain applications, the use of solubilizing agents like PEG300, Tween-80, or cyclodextrins might be an option, as suggested in some in vivo formulations.[1] However, the compatibility of these agents with your specific in vitro assay must be carefully validated.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: Based on the available data, the recommended starting point for preparing a stock solution for in vitro use is to dissolve this compound in anhydrous DMSO. A concentration of 10-20 mM is a common starting point for stock solutions.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of Pirlindole in DMSO should be stored at -20°C or -80°C to ensure stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When stored at -20°C, it is advisable to use the solution within one month, and within six months if stored at -80°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in my aqueous buffer. | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in DMSO first, then dilute into the aqueous buffer. |
| Precipitation occurs upon dilution of the DMSO stock into cell culture medium. | The final concentration exceeds the solubility limit in the aqueous medium. | Lower the final concentration of this compound. Perform a serial dilution of your stock to find the highest soluble concentration. |
| The DMSO stock solution was not properly mixed before dilution. | Ensure the DMSO stock is completely dissolved and homogenous before adding it to the aqueous medium. Vortex briefly if necessary. | |
| Shock precipitation due to rapid addition. | Add the DMSO stock to the aqueous medium dropwise while vortexing or stirring to facilitate mixing and reduce localized high concentrations. | |
| Inconsistent results between experiments. | Degradation of this compound in the stock solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect stock solutions from light. Prepare fresh dilutions for each experiment. |
| Incomplete dissolution of the compound. | Visually inspect your solutions for any precipitate before use. If necessary, briefly sonicate or warm the solution. | |
| Observed cellular toxicity at expected non-toxic doses. | High final DMSO concentration. | Ensure the final concentration of DMSO in your assay is below the tolerance level for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration. |
Data Summary
This compound Solubility
| Solvent | Solubility | Source/Comment |
| Water | ~ 0.107 mg/mL | Predicted value.[2] |
| DMSO | ≥ 5 mg/mL (for Pirlindole base) | Experimental data for the parent compound.[1] |
| Ethanol | Data not available | Requires experimental determination. |
| PBS | Low (expected) | Dilution from a DMSO stock is recommended. |
| Cell Culture Media | Low (expected) | Dilution from a DMSO stock is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 316.40 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.164 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining the Maximum Soluble Concentration in an Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your target aqueous buffer (e.g., PBS, cell culture medium)
-
Microcentrifuge tubes or a 96-well plate
-
Vortex mixer or plate shaker
-
-
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock in your aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
To a fixed volume of your aqueous buffer, add the corresponding small volume of the DMSO stock to achieve the desired final concentration. Ensure the final DMSO concentration remains constant across all dilutions and is at a level tolerated by your assay.
-
Mix the solutions well by vortexing or shaking.
-
Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your assay duration.
-
Visually inspect each dilution for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is your maximum working soluble concentration under those conditions.
-
Visualizations
References
Technical Support Center: Pirlindole Lactate Experimental Solutions
Welcome to the technical support center for Pirlindole lactate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, handling, and troubleshooting of experimental solutions containing this compound. Our goal is to help you ensure the stability and integrity of your experimental setup, leading to reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Pirlindole is a tetracyclic antidepressant compound that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] This action increases the levels of key neurotransmitters like serotonin and norepinephrine in the brain. The lactate salt form is a common pharmaceutical preparation.
Q2: What are the recommended solvents for preparing this compound solutions?
A2: The choice of solvent depends on the experimental design. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating stock solutions. For in vivo applications, it is recommended to prepare fresh solutions daily. Common vehicle formulations include a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and SBE-β-CD in saline.
Q3: What are the general storage recommendations for this compound solutions?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to prepare fresh working solutions for daily experimental use to minimize degradation.
Q4: What are the known degradation pathways for this compound?
A4: Pirlindole, containing an indole moiety, is susceptible to degradation through several pathways common to such structures, primarily oxidation. A known related substance is "dehydro-pirlindole," which is likely an oxidation product.[3][4][5] Like many pharmaceuticals, this compound may also be susceptible to hydrolysis (degradation by water) and photolysis (degradation by light), particularly under harsh conditions.[6][7] The stability is also influenced by pH.[8]
Q5: How does the lactate salt affect the stability of the compound?
A5: While specific data on this compound is limited, lactate is generally used to form salts of pharmaceutical compounds to improve their solubility and stability.[8] However, the pH of the resulting solution can influence the degradation rate of the active compound. Lactate itself is generally stable in solution under typical experimental conditions but can be metabolized by cellular processes.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound experimental solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in the final working solution. | - The concentration of this compound exceeds its solubility in the final solvent mixture.- The temperature of the solution is too low. | - Ensure the final concentration is within the recommended solubility limits for the chosen solvent system.- Gently warm the solution or use sonication to aid dissolution. Always check for any signs of degradation after warming.- Prepare a fresh solution at a slightly lower concentration. |
| Discoloration of the solution (e.g., yellowing). | - Oxidation of the Pirlindole molecule.- Exposure to light (photodegradation). | - Prepare solutions fresh before use.- Protect solutions from light by using amber vials or covering the container with aluminum foil.- Consider degassing solvents to remove dissolved oxygen.- Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the experimental solution.- Incorrect solution concentration. | - Verify the age and storage conditions of your stock solution.- Prepare fresh working solutions immediately before each experiment.- Protect solutions from light and elevated temperatures.- Use a validated analytical method, such as HPLC-UV, to confirm the concentration and purity of your solution before use. |
| pH of the final solution is outside the desired range. | - The inherent pH of the this compound salt in the chosen solvent.- Interaction with other components in the solution. | - Measure the pH of your final solution.- If necessary, adjust the pH using a suitable buffer system that is compatible with your experimental setup and does not accelerate the degradation of this compound.[8] |
Experimental Protocols
Below are detailed protocols for preparing and analyzing this compound solutions.
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place a vial of the this compound stock solution in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a clear vial of the this compound stock solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples at each time point using a stability-indicating HPLC method. The mobile phase and gradient should be optimized to separate the parent Pirlindole peak from all degradation product peaks.[10][11] Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.[10][12][13][14][15]
-
Data Presentation
The following tables summarize key stability and analytical information.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Maximum Storage Duration |
| Stock Solution | DMSO | -20°C | 1 month |
| Stock Solution | DMSO | -80°C | 6 months |
| Working Solution | Aqueous-based | Room Temperature | Prepare fresh daily |
Table 2: Example Parameters for a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to separate parent compound and degradants |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV, e.g., 254 nm (or optimized based on UV spectrum) |
| Column Temperature | 30°C |
Visualizations
The following diagrams illustrate key concepts related to this compound experimentation.
References
- 1. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirlindole - Wikipedia [en.wikipedia.org]
- 5. Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. Stability of plasma lactate in vitro in the presence of antiglycolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. journals.najah.edu [journals.najah.edu]
- 12. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Pirlindole Lactate Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Pirlindole lactate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Pirlindole?
A1: Pirlindole is synthesized via a multi-step process. The key step is a Fischer indole synthesis between p-tolylhydrazine and 1,2-cyclohexanedione to form a tetracyclic ketone intermediate. This is followed by the formation of a pyrazino ring and subsequent reduction to yield the Pirlindole free base. The final step involves the formation of the lactate salt.
Q2: What are the most critical steps in the Pirlindole synthesis that can affect yield and purity?
A2: The most critical steps are the Fischer indole synthesis and the final salt formation and crystallization. The Fischer indole synthesis is sensitive to reaction conditions and can lead to the formation of side products. The crystallization of this compound is crucial for achieving high purity and the desired polymorphic form.
Q3: What are some of the expected impurities in this compound?
A3: Potential impurities can arise from starting materials, side reactions during the synthesis, and degradation. These may include unreacted starting materials (p-tolylhydrazine, 1,2-cyclohexanedione), intermediates, products of side reactions from the Fischer indole synthesis, and potential diastereomers if chiral reagents are used without proper control.
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. Chiral HPLC may be necessary to determine the enantiomeric purity. Other techniques like Mass Spectrometry (MS) for impurity identification and Nuclear Magnetic Resonance (NMR) for structural confirmation are also employed.
Troubleshooting Guides
Synthesis
Problem 1: Low Yield in Fischer Indole Synthesis Step
Low yield of the tetracyclic ketone intermediate is a common issue. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to degradation. A typical starting point is refluxing in a suitable solvent like acetic acid or ethanol. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) are critical. Screen different catalysts and concentrations to find the optimal conditions. |
| Poor Quality of Starting Materials | Ensure the purity of p-tolylhydrazine and 1,2-cyclohexanedione. Impurities in starting materials can lead to side reactions and lower yields. |
| Sub-optimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can decrease the yield. |
| Air (Oxygen) Sensitivity | Some intermediates in the Fischer indole synthesis can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield. |
Problem 2: Formation of Colored Impurities
The presence of colored impurities can indicate side reactions or degradation.
| Potential Cause | Recommended Solution |
| Oxidation of Hydrazine/Hydrazone | Minimize exposure to air, especially at elevated temperatures. Use of an inert atmosphere is recommended. Antioxidants can be explored in some cases. |
| Side Reactions of 1,2-dione | 1,2-dicarbonyl compounds can undergo various side reactions under acidic conditions. Ensure controlled addition of reagents and optimized temperature to favor the desired reaction pathway. |
| Degradation of Indole Ring | The indole nucleus can be susceptible to degradation under harsh acidic conditions and high temperatures. Optimize the reaction conditions to be as mild as possible while still achieving a good conversion rate. |
Purification
Problem 3: Difficulty in Crystallizing this compound
Obtaining a crystalline solid of the lactate salt can be challenging.
| Potential Cause | Recommended Solution |
| Incorrect Solvent System | Screen a variety of solvent and anti-solvent systems. Common solvents for salt crystallization include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), with anti-solvents like heptane or diethyl ether. |
| Presence of Impurities | Impurities can inhibit crystallization. Ensure the Pirlindole free base is of high purity before attempting salt formation. An extra purification step of the free base (e.g., column chromatography) may be necessary. |
| Supersaturation Issues | Control the rate of cooling and anti-solvent addition to avoid overly rapid precipitation, which can lead to an amorphous solid or oiling out. Seeding with a small amount of crystalline this compound can be beneficial. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of Pirlindole free base to lactic acid is used. A slight excess of either component may be necessary to drive the salt formation to completion, but a large excess can interfere with crystallization. |
Problem 4: Oiling Out During Crystallization
The product separates as an oil instead of a solid during the crystallization process.
| Potential Cause | Recommended Solution |
| High Concentration of Solute | Dilute the solution before cooling or adding an anti-solvent. |
| Rapid Change in Supersaturation | Slow down the cooling rate or the addition of the anti-solvent. |
| Inappropriate Solvent | The solvent may be too good a solvent for the salt. Try a solvent system where the product has lower solubility at the desired crystallization temperature. |
| Presence of Water | Traces of water can sometimes promote oiling out. Ensure anhydrous solvents are used if the system is sensitive to moisture. |
Experimental Protocols
Protocol 1: Synthesis of Pirlindole Intermediate via Fischer Indole Synthesis (Illustrative Example)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.0 eq) and 1,2-cyclohexanedione (1.05 eq).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetracyclic ketone intermediate. Further purification can be achieved by column chromatography on silica gel.
Protocol 2: Purification of this compound by Recrystallization (Illustrative Example)
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: HPLC Method for Purity Analysis of this compound (Template)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over a set time (e.g., 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Pirlindole Lactate in the Forced Swim Test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pirlindole lactate in the forced swim test (FST). The information is tailored for scientists and drug development professionals to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage range for this compound in the forced swim test?
A1: Currently, there is a lack of publicly available, peer-reviewed studies that have established a definitive optimal dosage range for this compound specifically in the forced swim test. As a reversible inhibitor of monoamine oxidase A (MAO-A), its antidepressant-like effects are expected to be dose-dependent.[1][2] Researchers should conduct preliminary dose-response studies to determine the optimal dose for their specific experimental conditions, starting with a conservative range and escalating to identify a dose that produces a significant decrease in immobility time without causing confounding increases in general locomotor activity.
Q2: What is the appropriate vehicle for dissolving this compound for administration in rodents?
-
Sterile Saline (0.9% NaCl): This is a common and generally well-tolerated vehicle for intraperitoneal (i.p.) and oral (p.o.) administration.
-
Distilled Water: Can be used if the compound is sufficiently soluble.
-
Tween 80 or Cremophor EL: A small percentage (e.g., 0.1-1%) of these surfactants can be added to saline or water to aid in the dissolution of less soluble compounds. It is crucial to include a vehicle-only control group to account for any effects of the surfactant itself.
Q3: What is the recommended route and timing of administration for this compound before the forced swim test?
A3: The most common routes of administration for antidepressants in rodent behavioral studies are intraperitoneal (i.p.) injection and oral gavage (p.o.). The choice depends on the desired pharmacokinetic profile and experimental design.
-
Acute Administration: Typically, the compound is administered 30-60 minutes before the test session.
-
Sub-chronic or Chronic Administration: For studies investigating the effects of repeated dosing, this compound would be administered daily for a specified period (e.g., 7-21 days), with the final dose given 30-60 minutes before the FST on the last day of treatment.
Q4: How does Pirlindole's mechanism of action relate to its effects in the forced swim test?
A4: Pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] By inhibiting MAO-A, Pirlindole increases the synaptic availability of key neurotransmitters like serotonin and norepinephrine.[1] This neurochemical change is believed to be responsible for its antidepressant effects, which in the FST, are expected to manifest as a decrease in immobility time and an increase in active behaviors like swimming and climbing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant difference in immobility time between the this compound group and the vehicle control group. | 1. Suboptimal Dosage: The administered dose may be too low to elicit an antidepressant-like effect. 2. Timing of Administration: The time between drug administration and the test may not be optimal for reaching peak brain concentration. 3. Strain of Rodent: Different strains of mice and rats can exhibit varying sensitivities to antidepressants in the FST. | 1. Conduct a Dose-Response Study: Test a range of doses to identify the most effective one. 2. Optimize Administration Time: Conduct a time-course study to determine the peak effect of this compound. 3. Select an Appropriate Strain: Review the literature to select a rodent strain known to be responsive in the FST. |
| Increased general locomotor activity in the this compound group. | Psychostimulant Effects: The administered dose may be too high, leading to a general increase in motor activity that can be misinterpreted as an antidepressant-like effect. | Conduct an Open Field Test: Perform an open field test at the same dose to assess general locomotor activity. A true antidepressant effect should not be accompanied by significant hyperactivity. If hyperactivity is observed, the dose should be lowered. |
| High variability in immobility times within the same experimental group. | 1. Inconsistent Handling: Variations in handling the animals can lead to differing stress levels. 2. Environmental Factors: Differences in lighting, noise, or water temperature can affect behavior. 3. Inconsistent Scoring: Subjectivity in scoring immobility can introduce variability. | 1. Standardize Handling Procedures: Ensure all animals are handled consistently and by the same experimenter if possible. 2. Control Environmental Conditions: Maintain consistent lighting, minimize noise, and ensure the water temperature is stable (typically 23-25°C). 3. Use Automated Scoring Software: If available, use video tracking and analysis software for objective and consistent scoring. If scoring manually, ensure the scorer is blinded to the treatment groups. |
| Precipitation of this compound in the dosing solution. | Poor Solubility: The concentration of this compound may exceed its solubility in the chosen vehicle. | 1. Test Different Vehicles: Experiment with different vehicles or co-solvents (e.g., a small amount of DMSO or Tween 80) to improve solubility. 2. Gentle Warming and Sonication: Gently warming the solution or using a sonicator can aid in dissolution. Ensure the solution is cooled to room temperature before administration. 3. Prepare Fresh Solutions: Prepare dosing solutions fresh on the day of the experiment to minimize the risk of precipitation over time. |
Experimental Protocols
Forced Swim Test Protocol (Rodents)
This protocol is a generalized procedure and should be adapted based on specific experimental needs and institutional guidelines.
-
Apparatus:
-
A transparent cylinder (for mice: 20 cm diameter, 25 cm height; for rats: 20 cm diameter, 40 cm height).
-
Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (for mice: ~10 cm; for rats: ~15 cm).
-
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Pre-test Session (Day 1): Gently place each animal into the cylinder for a 15-minute session. This session is for habituation and is not typically scored for drug effects. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test session on Day 2.
-
Test Session (Day 2): 24 hours after the pre-test session, place the animal back into the cylinder for a 5 or 6-minute session. The entire session is recorded for later analysis.
-
Behavioral Scoring: The behavior is typically scored during the last 4 minutes of the test session. The following behaviors are recorded:
-
Immobility: The animal remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
Data Presentation
Table 1: Representative Dose-Response Data for a Typical MAO-A Inhibitor in the Forced Swim Test (Mouse)
Disclaimer: The following data is illustrative and based on the expected effects of a monoamine oxidase A inhibitor in the forced swim test. Specific data for this compound is not currently available in the public domain. Researchers should generate their own data.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Swimming Time (seconds) | Climbing Time (seconds) |
| Vehicle (Saline) | - | 150 ± 10 | 75 ± 8 | 15 ± 3 |
| Compound X | 5 | 120 ± 9 | 95 ± 7 | 25 ± 4 |
| Compound X | 10 | 90 ± 7 | 110 ± 9 | 40 ± 5 |
| Compound X | 20 | 75 ± 6 | 120 ± 10 | 45 ± 6 |
Data are presented as mean ± SEM. The total duration of the scored test is 240 seconds (4 minutes).
Visualizations
Caption: Experimental workflow for the forced swim test with this compound.
Caption: Simplified signaling pathway of Pirlindole's mechanism of action.
References
Technical Support Center: Interpreting Unexpected Results in Pirlindole Lactate Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during behavioral studies with Pirlindole lactate.
Frequently Asked Questions (FAQs)
Q1: What are the expected behavioral effects of this compound in preclinical models?
This compound is a reversible inhibitor of monoamine oxidase A (MAO-A), which increases the levels of serotonin, norepinephrine, and dopamine in the brain.[1][2] Consequently, it is expected to exhibit antidepressant-like effects in behavioral models such as the Forced Swim Test (FST) and Tail Suspension Test (TST), and potentially anxiolytic-like effects in assays like the Elevated Plus Maze (EPM).[3]
Q2: Why am I not observing the expected antidepressant-like effects of this compound in the Forced Swim Test?
Several factors can contribute to a lack of effect. These can be broadly categorized as issues related to the drug itself, the experimental protocol, or the animal model. Consider the following:
-
Dose-response: The selected dose may be outside the therapeutic window (either too low or too high). It is crucial to perform a dose-response study to identify the optimal effective dose.[4]
-
Pharmacokinetics: The timing of administration relative to testing may not be optimal for achieving peak brain concentration. Pirlindole's Tmax can vary between species.[5]
-
Animal Strain: Different rodent strains can exhibit varying baseline levels of anxiety and depression-like behaviors and may respond differently to pharmacological agents.[6]
-
Protocol variations: Minor changes in the FST protocol, such as water temperature or cylinder dimensions, can significantly impact results.[7]
Q3: My results suggest this compound is anxiogenic in the Elevated Plus Maze, which is unexpected. What could be the cause?
While a meta-analysis of clinical studies suggests pirlindole may have anxiolytic properties, preclinical findings can be complex.[3] An apparent anxiogenic effect could be due to:
-
Biphasic dose-response: Some compounds exhibit anxiolytic effects at low doses and anxiogenic or no effects at higher doses.
-
Off-target effects: A metabolite of pirlindole, dehydro-pirlindole, has been shown to act as a GABA-A receptor blocker, which could potentially mediate anxiogenic-like effects.[8]
-
Hyperactivity: If the drug increases overall locomotor activity, this can be misinterpreted as an anxiolytic effect (more entries into open arms) or, if the activity is erratic, could be confounded with anxiety. An open field test should be conducted to assess general locomotor effects.[9]
-
Handling and Habituation: Inadequate handling and habituation of the animals prior to testing can lead to high baseline anxiety, potentially masking the effects of an anxiolytic compound or even leading to paradoxical results.[10][11]
Q4: I am observing significant variability in my data between animals treated with this compound. What are the potential sources of this variability?
High variability is a common challenge in behavioral research. Key sources include:
-
Individual Differences: Animals, even of the same strain, will have individual differences in their stress response and drug metabolism.
-
Sex Differences: Male and female rodents can respond differently to stressors and pharmacological agents.[12]
-
Environmental Factors: Minor changes in the testing environment, such as lighting, noise levels, or time of day, can influence behavior.[9]
-
Experimenter Effects: The way an experimenter handles the animals can significantly impact their stress levels and subsequent behavior.[10]
Troubleshooting Guides
Forced Swim Test (FST)
Problem: this compound is not reducing immobility time as expected.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | Conduct a dose-response study with a wider range of doses. The relationship between dose and effect is often not linear.[4] |
| Incorrect Timing of Administration | Review pharmacokinetic data for the specific species and strain being used. Adjust the time between drug administration and testing to coincide with peak brain concentrations.[5] |
| Animal Strain Resistance | Consider using a different, well-characterized strain known to be sensitive to antidepressants. For example, BALB/c mice often exhibit higher baseline anxiety-like behavior compared to C57BL/6 mice.[6] |
| Protocol Deviations | Ensure strict adherence to a standardized protocol. Key parameters to control include water temperature (23-25°C), water depth (so the animal cannot touch the bottom), and cylinder dimensions.[7] |
| Handling-Induced Stress | Implement a consistent handling and habituation protocol for several days leading up to the experiment to reduce baseline stress.[13] |
Elevated Plus Maze (EPM)
Problem: this compound is decreasing open arm time and entries, suggesting an anxiogenic effect.
| Potential Cause | Troubleshooting Steps |
| Hyperlocomotion | Run an Open Field Test to assess general locomotor activity. A significant increase in overall movement could confound the EPM results.[14] |
| Inappropriate Light Levels | The lighting in the testing room can significantly affect anxiety levels. Ensure the open arms are not too brightly lit, as this can create an excessive aversion. |
| "One-Trial Tolerance" | If animals have been previously exposed to the EPM, they may show altered responses. This phenomenon, known as one-trial tolerance, can mask anxiolytic effects.[15] |
| Off-Target GABAergic Effects | Consider the potential role of pirlindole's metabolite, dehydro-pirlindole, which may have GABA-A antagonistic properties.[8] This could be explored with co-administration of a GABA-A agonist. |
Open Field Test (OFT)
Problem: this compound is causing hypoactivity (decreased movement), which could be misinterpreted as a sedative effect or confound other behavioral tests.
| Potential Cause | Troubleshooting Steps |
| Dose is too high | A high dose of a compound can lead to sedative-like effects. Perform a dose-response study to see if lower doses produce the desired effect without hypoactivity. |
| Initial Anxiogenic Response | A novel environment can be anxiogenic. A drug that initially increases anxiety might lead to freezing behavior and reduced locomotion.[14] Observe the animal's behavior for signs of anxiety (e.g., thigmotaxis, freezing). |
| Habituation to the Arena | If the animal is not properly habituated to the testing room, the novelty of the open field may induce a strong stress response leading to reduced exploration.[16] |
Data Presentation
Table 1: Potential Factors Influencing this compound Effects in the Forced Swim Test
| Factor | Potential Unexpected Outcome | Recommendation |
| Dose | Biphasic response (low dose effective, high dose ineffective or opposite effect) | Conduct a full dose-response curve (e.g., 1, 3, 10, 30 mg/kg). |
| Animal Strain | Strain A shows decreased immobility, Strain B shows no effect. | Select a strain known for its sensitivity in depression models (e.g., BALB/c mice).[6] |
| Water Temperature | Increased immobility at lower temperatures, masking antidepressant effect. | Maintain water temperature strictly at 23-25°C.[7] |
Table 2: Potential Factors Influencing this compound Effects in the Elevated Plus Maze
| Factor | Potential Unexpected Outcome | Recommendation |
| Locomotor Activity | Increased locomotion confounds interpretation of open arm entries. | Always conduct an Open Field Test to assess baseline and drug-induced locomotor activity.[9] |
| Handling | Inconsistently handled animals show high baseline anxiety. | Implement a standardized handling protocol for at least 5 days prior to testing.[10] |
| Metabolite Effects | Anxiogenic-like effects due to GABA-A antagonism by dehydro-pirlindole.[8] | Consider pharmacokinetic studies to measure metabolite levels. |
Experimental Protocols
Forced Swim Test (FST) Protocol (Mouse)
-
Apparatus: A transparent plastic cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.
-
Procedure: Gently place the mouse into the cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.[17]
-
Data Analysis: Compare the immobility time between the this compound-treated group and the vehicle control group.
Elevated Plus Maze (EPM) Protocol (Rat)
-
Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm from the floor.
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes.
-
Procedure: Place the rat in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Scoring: Record the number of entries into and the time spent in the open and closed arms. An entry is defined as all four paws entering an arm.[1]
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
Open Field Test (OFT) Protocol (Mouse)
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes.
-
Procedure: Gently place the mouse in the center of the open field and allow it to explore for a set period (e.g., 10-30 minutes).
-
Scoring: Use an automated tracking system to record the total distance traveled, the time spent in the center and peripheral zones, and the frequency of rearing.[18]
-
Data Analysis: Compare these parameters between the this compound-treated group and the vehicle control group to assess locomotor activity and anxiety-like behavior (thigmotaxis).
Mandatory Visualization
Caption: this compound's primary mechanism of action.
Caption: General workflow for this compound behavioral studies.
References
- 1. protocols.io [protocols.io]
- 2. scribd.com [scribd.com]
- 3. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. Mouse Strain Affects Behavioral and Neuroendocrine Stress Responses Following Administration of Probiotic Lactobacillus rhamnosus JB-1 or Traditional Antidepressant Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noldus.com [noldus.com]
- 10. Getting a handle on rat familiarization: The impact of handling protocols on classic tests of stress in Rattus norvegicus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Are handling and habituation important in behavioral experiments? [ugobasile.com]
- 12. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3hs-initiative.co.uk [3hs-initiative.co.uk]
- 14. How Does an Open Field Activity Test Work? [sandiegoinstruments.com]
- 15. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 16. noldus.com [noldus.com]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Minimizing off-target effects of Pirlindole lactate in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Pirlindole lactate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pirlindole?
A1: Pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[1][2][3][4] By inhibiting MAO-A, Pirlindole increases the levels of these neurotransmitters in the brain.
Q2: What are the known off-target effects of Pirlindole?
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: Based on its in vitro IC50 for MAO-A, a starting concentration range of 0.1 µM to 1 µM is recommended. However, the optimal concentration to minimize off-target effects while maintaining on-target activity will be cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of Pirlindole that elicits the desired on-target effect through careful dose-response studies.
-
Use appropriate controls: Include negative controls (vehicle-treated cells) and positive controls (cells treated with a known selective inhibitor for the off-target of concern).
-
Orthogonal validation: Confirm key findings using a second, structurally unrelated MAO-A inhibitor to ensure the observed phenotype is due to MAO-A inhibition and not an off-target effect of Pirlindole.
-
Cell line selection: Use cell lines with low or no expression of potential off-target proteins if your research focuses solely on the effects of MAO-A inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Cell passage number variability; Inconsistent this compound concentration; Variation in incubation times. | Use cells within a consistent and low passage number range. Prepare fresh dilutions of this compound for each experiment from a validated stock. Standardize all incubation times precisely. |
| High background signal in the assay | Non-specific binding of Pirlindole or detection reagents; Contamination of cell culture. | Increase the number of wash steps. Optimize blocking steps in your assay protocol. Regularly test cell cultures for mycoplasma contamination. |
| Observed phenotype does not align with known MAO-A inhibition effects | Potential off-target effect of Pirlindole in your specific cell model. | Perform a rescue experiment by overexpressing MAO-A. Use a structurally different MAO-A inhibitor to see if the phenotype is recapitulated. Test for inhibition of serotonin and norepinephrine reuptake in your cell system. |
| Cell toxicity or death at expected effective concentrations | This compound may have cytotoxic effects at higher concentrations in your specific cell line. | Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range of this compound for your cells. Use concentrations well below the cytotoxic threshold. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Pirlindole
| Target | IC50 (µM) | Notes |
| Monoamine Oxidase A (MAO-A) | 0.005 - 0.3 | Data from rat brain and human placenta. |
| Monoamine Oxidase B (MAO-B) | Slightly Inhibited | Specific IC50 not available. |
| GABAA Receptor | Inactive | No antagonist activity observed. |
| Serotonin Transporter (SERT) | Data not available | Pirlindole has an inhibitory effect, but quantitative data is not publicly available. |
| Norepinephrine Transporter (NET) | Data not available | Pirlindole has an inhibitory effect, but quantitative data is not publicly available. |
Experimental Protocols
Protocol 1: In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO-A inhibitor screening kits.
Materials:
-
This compound
-
MAO-A enzyme (human recombinant)
-
MAO-A substrate (e.g., kynuramine)
-
MAO-A Assay Buffer
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in MAO-A Assay Buffer.
-
Enzyme and Inhibitor Incubation: Add 50 µL of diluted MAO-A enzyme solution to each well of the 96-well plate. Add 10 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding 40 µL of the MAO-A substrate solution to each well.
-
Signal Development: Immediately add the developer solution according to the kit's instructions.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 15-30 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each concentration of this compound. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Serotonin Transporter (SERT) Uptake Assay (Radioligand-Based)
This protocol outlines a general procedure for a competitive radioligand binding assay.
Materials:
-
Cells or membrane preparations expressing human SERT
-
[³H]-citalopram or other suitable radioligand for SERT
-
This compound
-
Assay buffer
-
Wash buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes/cells, the [³H]-citalopram (at a concentration near its Kd), and the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each this compound concentration by subtracting non-specific binding (measured in the presence of a saturating concentration of a known SERT inhibitor). Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Visualizations
Caption: Pirlindole's mechanism of action.
Caption: Workflow to minimize off-target effects.
Caption: Troubleshooting decision tree.
References
Addressing variability in MAO-A inhibition assays with Pirlindole lactate
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Pirlindole lactate in Monoamine Oxidase-A (MAO-A) inhibition assays. Our goal is to help you address potential variability in your experiments and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Pirlindole and what is its primary mechanism of action?
Pirlindole is a tetracyclic antidepressant that functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] Unlike irreversible MAOIs, Pirlindole's temporary inhibition allows the enzyme to regain activity after the drug is discontinued, reducing certain side effects.[5] Its primary action is to prevent the breakdown of neurotransmitters like serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft.[4][5]
Q2: We are observing significant variability in our IC50 values for this compound. What are the expected values and what could be causing this discrepancy?
Reported IC50 values for Pirlindole can vary based on experimental conditions. Published in vitro IC50 values for racemic pirlindole against MAO-A are in the micromolar range. It's also important to note that the S-(+) enantiomer is slightly more potent than the R-(-) enantiomer.
Table 1: Reported IC50 Values for Pirlindole and its Enantiomers
| Compound | In Vitro MAO-A IC50 (µM) |
| (+/-)-Pirlindole (racemic) | 0.24 |
| S-(+)-Pirlindole | 0.18 |
| R-(-)-Pirlindole | 0.43 |
| Source: Bruhwyler et al., 1998[6] |
Several factors can contribute to variability in IC50 measurements:
-
Enzyme Source and Purity: MAO-A from different species (e.g., human, rat) or sources (e.g., recombinant, tissue homogenates) can have different kinetic properties.[7]
-
Substrate Concentration: The concentration of the substrate (e.g., tyramine, kynuramine) relative to its Km value will directly impact the apparent IC50 of a competitive inhibitor.[8][9]
-
Assay Buffer and Conditions: pH, temperature, and the presence of co-factors can all influence enzyme activity and inhibitor binding.[10][11]
-
Incubation Times: Pre-incubation time of the enzyme with the inhibitor can be critical, especially for distinguishing between reversible and irreversible inhibitors.[12]
-
Detection Method: Fluorometric, luminescent, and spectrophotometric assays have different sensitivities and susceptibilities to interference.[13][14]
Q3: How should this compound be stored and handled to ensure its stability?
Proper storage is crucial for maintaining the integrity of Pirlindole. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months in sealed, moisture-free containers.[15] Avoid repeated freeze-thaw cycles.[10] While specific stability data for this compound is not extensively published, general principles for lactate-containing compounds suggest that storage in a dry, cool environment is essential to prevent degradation.[16][17] For long-term studies, plasma samples containing lactate have been shown to be stable when stored at -70°C for up to 24 months.[18]
Q4: Our assay background is high, or we are seeing erratic readings. What are common troubleshooting steps for fluorometric MAO-A assays?
High background or inconsistent readings in fluorometric assays can stem from several sources:
-
Compound Interference: Test compounds can be inherently fluorescent or can interfere with the detection system (e.g., horseradish peroxidase in coupled assays).[13] It's recommended to run a control where you test the compound's effect on the developer or detection reagent in the absence of the enzyme.[10]
-
Plate Type: Always use black, opaque 96-well plates for fluorescence-based assays to minimize light scatter and well-to-well crosstalk.[10]
-
Solvent Effects: The solvent used to dissolve test compounds (e.g., DMSO) should not exceed a final concentration of 2% in the assay, as higher concentrations can inhibit enzyme activity. Always include a solvent control.[10][19]
-
Reagent Temperature: Ensure all assay buffers and reagents are brought to room temperature before use, unless the protocol specifies otherwise.[10]
-
Light Sensitivity: The probes used in many fluorometric assays are light-sensitive. Protect them from light during storage and incubation.[20]
Experimental Protocols and Workflows
Generalized Protocol for Fluorometric MAO-A Inhibition Assay
This protocol is a general guideline based on commercially available kits.[10][14][21] Researchers should always refer to the specific instructions provided with their assay kit.
-
Reagent Preparation:
-
Prepare MAO-A Assay Buffer by bringing it to room temperature.
-
Reconstitute the MAO-A enzyme, substrate (e.g., Tyramine), developer, and inhibitor control (e.g., Clorgyline) as specified by the kit manufacturer. Store aliquots at -80°C to avoid freeze-thaw cycles.[10]
-
Prepare a working solution of this compound and any other test compounds. Dilute them to 10 times the final desired concentration in Assay Buffer.
-
-
Assay Plate Setup:
-
In a black 96-well plate, add reagents to the appropriate wells:
-
Enzyme Control (EC): 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 10 µL of the working solution of a known MAO-A inhibitor (e.g., Clorgyline).
-
Test Inhibitor (TI): 10 µL of the test compound working solution (e.g., this compound).
-
Solvent Control (SC): 10 µL of the solvent used for the test compounds (if its concentration exceeds 2%).
-
-
-
Enzyme Reaction:
-
Detection:
-
Prepare a Master Mix containing the Assay Buffer, High Sensitivity Probe, and MAO-A Substrate.
-
Add 40 µL of the Master Mix to each well.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[22]
-
-
Data Analysis:
-
Subtract the background fluorescence (a well with no enzyme) from all readings.
-
Calculate the percent inhibition for each compound relative to the Enzyme Control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizing the MAO-A Signaling Pathway
The following diagram illustrates the catalytic action of MAO-A on key neurotransmitters and how inhibitors like Pirlindole intervene.
Caption: MAO-A pathway and the inhibitory action of Pirlindole.
Visualizing the Experimental Workflow
This diagram outlines the key steps in a typical MAO-A inhibitor screening assay.
Caption: Workflow for a fluorometric MAO-A inhibition assay.
References
- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Pirlindole used for? [synapse.patsnap.com]
- 5. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 6. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GA… [ouci.dntb.gov.ua]
- 13. promega.com [promega.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. The effect of long-term storage on measured plasma lactate concentrations and prospective lactate results from a multicenter trial of antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pirlindole Lactate Stability in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirlindole lactate in long-term stability studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound stability.
Question: I am observing significant peak tailing for the this compound peak in my reverse-phase HPLC analysis. What could be the cause and how can I resolve it?
Answer: Peak tailing for Pirlindole, a basic compound (pKa ≈ 8.38), is a common issue in reverse-phase HPLC.[1] It is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica-based column packing.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of Pirlindole, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Pirlindole (e.g., pH ≤ 6.0). This ensures the consistent protonation of the analyte.
-
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the C18 column can interact with the basic Pirlindole molecule.
-
Solution 1: Use a base-deactivated column or a column with end-capping.
-
Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%) to block the active silanol sites.
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
Question: I have detected a new, unknown peak in the chromatogram of my this compound sample stored under accelerated stability conditions (40°C/75% RH). How can I identify this peak?
Answer: The appearance of a new peak indicates the formation of a degradation product. A systematic approach is required for its identification and characterization.
Identification Workflow:
-
Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to see if the unknown peak is generated. This can provide clues about the nature of the degradant.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer (LC-MS). The mass of the unknown peak can provide its elemental composition and help in proposing a chemical structure.
-
Tandem MS (MS/MS) Analysis: Fragment the ion of the unknown peak in the mass spectrometer to obtain structural information.
-
Comparison with Potential Degradation Products: Based on the chemical structure of Pirlindole, hypothesize potential degradation products and see if their mass and fragmentation pattern match the experimental data.
Question: My this compound assay values are showing a significant decrease after 3 months in the long-term stability study at 25°C/60% RH. Is this expected?
Answer: A significant decrease in the assay value is a cause for concern and requires investigation. While some degradation can be expected over time, a rapid loss of potency under controlled room temperature conditions may indicate an issue with the formulation or storage.
Troubleshooting Steps:
-
Verify Analytical Method: Ensure that the analytical method is performing correctly by running system suitability tests and analyzing a freshly prepared standard.
-
Check Storage Conditions: Confirm that the stability chambers have maintained the set temperature and humidity throughout the study period.
-
Investigate Excipient Interactions: If the this compound is in a formulation, consider potential interactions with excipients that could be accelerating degradation.
-
Evaluate Packaging: Assess the suitability of the container closure system. Inadequate protection from moisture or light can lead to degradation.
Frequently Asked Questions (FAQs)
What are the likely degradation pathways for this compound?
Based on the tetracyclic structure of Pirlindole, which contains a carbazole nucleus and a piperazine ring, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The tertiary amine in the piperazine ring and the electron-rich carbazole ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring opening, although this is less common for such heterocyclic systems.
-
Photodegradation: Aromatic systems like the carbazole moiety can be susceptible to photolytic degradation, leading to the formation of colored degradants.
What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound in well-closed containers, protected from light and moisture, at controlled room temperature (20-25°C). For stock solutions, storage at -20°C or -80°C is advisable to minimize degradation.[2]
How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Key Steps for Method Development:
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure good peak shape.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for Pirlindole using a UV-Vis spectrophotometer.
-
Forced Degradation: Subject this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.
-
Method Optimization: Adjust the mobile phase composition, gradient, and flow rate to achieve adequate separation between the Pirlindole peak and all degradation product peaks. The method should be validated according to ICH guidelines.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound (25°C/60% RH)
| Time Point (Months) | Assay (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradants (%) |
| 0 | 100.2 | < 0.05 | < 0.05 | < 0.10 |
| 3 | 99.8 | 0.06 | < 0.05 | 0.11 |
| 6 | 99.5 | 0.08 | 0.05 | 0.18 |
| 9 | 99.1 | 0.10 | 0.07 | 0.25 |
| 12 | 98.7 | 0.12 | 0.09 | 0.32 |
Table 2: Hypothetical Accelerated Stability Data for this compound (40°C/75% RH)
| Time Point (Months) | Assay (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradants (%) |
| 0 | 100.2 | < 0.05 | < 0.05 | < 0.10 |
| 1 | 98.9 | 0.25 | 0.15 | 0.50 |
| 2 | 97.5 | 0.45 | 0.30 | 0.95 |
| 3 | 96.1 | 0.70 | 0.50 | 1.45 |
| 6 | 93.2 | 1.20 | 0.90 | 2.65 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with mobile phase to a working concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of the this compound sample into a volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the Pirlindole peak should be not more than 2.0.
-
The theoretical plates for the Pirlindole peak should be not less than 2000.
-
-
Analysis:
-
Inject the blank (methanol), followed by the standard solution and the sample solutions.
-
Calculate the assay of this compound in the sample by comparing the peak area with that of the standard.
-
Visualizations
Caption: Experimental workflow for HPLC-based stability testing of this compound.
Caption: Hypothesized degradation pathways for this compound under stress conditions.
References
Technical Support Center: Pirlindole Lactate Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing the degradation products of Pirlindole lactate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
A1: Based on the chemical structure of Pirlindole, which features a tetracyclic core containing a carbazole moiety and a secondary amine within a pyrazino ring, the primary anticipated degradation pathway is oxidation. One specific oxidation product that has been identified is dehydropirlindole. Other potential degradation pathways include N-oxidation of the secondary amine and hydroxylation of the aromatic ring system. Under harsh hydrolytic conditions, cleavage of the pyrazino ring could also occur, though this is generally less likely for cyclic amines compared to esters or amides.
Q2: What are the initial steps for developing a stability-indicating HPLC method for this compound?
A2: The initial step is to perform forced degradation studies to generate the potential degradation products. This involves subjecting this compound to various stress conditions as recommended by ICH guidelines (e.g., acid, base, oxidative, thermal, and photolytic stress). Following the stress testing, a robust HPLC method needs to be developed to separate the parent drug from all formed degradation products. A common starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The method must be validated for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.
Q3: How can I identify the chemical structures of the unknown degradation products observed in my HPLC analysis?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the initial identification of unknown degradation products. By coupling the HPLC separation with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each degradation product, which provides information about its molecular weight. Further fragmentation of the parent ion (MS/MS) can yield characteristic fragment ions that help in elucidating the chemical structure. For unambiguous structure confirmation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Troubleshooting Guides
Problem: I am not seeing any degradation of this compound under my stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution: Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time. It is important to aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Problem: My HPLC chromatogram shows poor separation between Pirlindole and its degradation products.
-
Possible Cause 1: The mobile phase composition is not optimal.
-
Solution 1: Adjust the gradient profile, the pH of the aqueous phase, or try a different organic modifier. For example, switching from acetonitrile to methanol can alter the selectivity of the separation.
-
Possible Cause 2: The column chemistry is not suitable.
-
Solution 2: Screen different stationary phases, such as a C8, phenyl-hexyl, or a polar-embedded column, which can offer different retention mechanisms and improve resolution.
Problem: I am unable to get a clear mass spectrum for a suspected degradation product using LC-MS.
-
Possible Cause: The degradation product may not ionize well under the current MS source conditions.
-
Solution: Optimize the MS parameters, including the ionization mode (positive or negative electrospray ionization - ESI), capillary voltage, and source temperature. If ESI is not effective, consider trying Atmospheric Pressure Chemical Ionization (APCI).
Hypothetical Degradation Data
The following tables present illustrative quantitative data from a hypothetical forced degradation study of this compound. This data is for demonstration purposes to show how results can be presented and should not be considered as actual experimental results.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Pirlindole | Number of Degradation Products | Major Degradation Product (DP) |
| 0.1 M HCl (80°C, 24h) | 8.2 | 2 | DP-1 |
| 0.1 M NaOH (80°C, 24h) | 15.5 | 3 | DP-2 |
| 3% H₂O₂ (RT, 24h) | 19.8 | 4 | DP-3 (dehydropirlindole) |
| Thermal (105°C, 48h) | 5.1 | 1 | DP-4 |
| Photolytic (UV light, 72h) | 12.3 | 2 | DP-5 |
Table 2: HPLC Retention Times and MS Data for Pirlindole and Potential Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| Pirlindole | 10.5 | 227.15 | 184.1, 156.1, 128.1 |
| DP-1 | 8.2 | 245.16 | 227.15, 202.1, 184.1 |
| DP-2 | 9.1 | 243.15 | 225.14, 198.1, 184.1 |
| DP-3 (dehydropirlindole) | 11.2 | 225.14 | 182.1, 154.1, 127.1 |
| DP-4 | 7.5 | 243.15 | 225.14, 198.1, 184.1 |
| DP-5 | 9.8 | 241.13 | 223.12, 196.1, 182.1 |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the solution at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the sample in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 72 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
LC-MS/MS Method for Structural Identification
-
LC Conditions: Use the same HPLC method as described above.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Acquisition Mode:
-
MS Scan: m/z 100-500
-
MS/MS Scan: Product ion scan of the detected degradation product masses, with collision energy ramped from 10 to 40 eV.
-
NMR Spectroscopy for Structure Elucidation
-
Isolation of Degradation Product: Isolate the degradation product of interest using preparative HPLC.
-
Sample Preparation: Dissolve the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Experiments: Acquire a series of NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Structure Elucidation: Analyze the NMR data to determine the chemical structure of the degradation product.
Visualizations
Caption: Experimental workflow for identifying this compound degradation products.
Caption: Hypothetical degradation pathways of Pirlindole.
Technical Support Center: Pirlindole Lactate Preclinical Drug-Drug Interaction (DDI) Potential
This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice regarding the preclinical drug-drug interaction (DDI) potential of Pirlindole lactate. As a reversible inhibitor of monoamine oxidase A (MAO-A), understanding its interaction with other therapeutic agents is crucial for preclinical safety assessment.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pirlindole and how might it influence drug-drug interactions?
Pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[3] Its inhibition by Pirlindole leads to increased levels of these neurotransmitters, which is the basis of its antidepressant effect.[1][3] This primary mechanism carries a risk for pharmacodynamic DDIs. Co-administration with other drugs that increase serotonergic or adrenergic activity can lead to potentially life-threatening conditions such as serotonin syndrome or hypertensive crisis.[4][5] Therefore, careful consideration of co-administered drugs' mechanisms is paramount during preclinical studies.
Q2: Is there any available preclinical data on the cytochrome P450 (CYP) inhibition potential of this compound?
Currently, there is no publicly available preclinical data detailing the inhibitory effects of this compound on major cytochrome P450 (CYP) isoforms. Quantitative data such as IC50 (half maximal inhibitory concentration) or Ki (inhibition constant) values from in vitro studies with human liver microsomes or recombinant CYP enzymes have not been reported in the reviewed literature.
Troubleshooting Guide:
-
Issue: I need to assess the risk of this compound inhibiting the metabolism of a co-administered drug that is a substrate of a specific CYP enzyme.
-
Recommendation: Since no data is available, it is highly recommended to perform in vitro CYP inhibition assays. A standard panel should include the major drug-metabolizing CYP isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[6] The experimental workflow for such an assessment is outlined below.
Experimental Workflow for CYP450 Inhibition Assessment
Caption: Workflow for assessing the CYP450 inhibition potential of this compound.
Q3: What is the potential of this compound to induce CYP enzymes?
Similar to CYP inhibition, there is no specific preclinical data available on the potential of this compound to induce the expression of CYP enzymes. Information regarding EC50 (half maximal effective concentration) or Emax (maximum effect) values from in vitro studies using human hepatocytes is not present in the public domain.
Troubleshooting Guide:
-
Issue: My research involves chronic administration of this compound, and I am concerned about its potential to increase the metabolism of other drugs over time.
-
Recommendation: It is advisable to conduct in vitro CYP induction studies using cryopreserved human hepatocytes from at least three different donors. The induction of CYP1A2, CYP2B6, and CYP3A4 should be assessed at both the mRNA and enzyme activity levels. A recommended workflow is provided below.
Experimental Workflow for CYP450 Induction Assessment
Caption: Workflow for assessing the CYP450 induction potential of this compound.
Q4: Is this compound a substrate or inhibitor of key drug transporters?
There is a lack of publicly available preclinical data on the interaction of this compound with major drug transporters, such as P-glycoprotein (P-gp, ABCB1), Breast Cancer Resistance Protein (BCRP, ABCG2), Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs).
Troubleshooting Guide:
-
Issue: I am observing unexpected pharmacokinetic behavior of this compound in my animal model, or I am concerned about its potential to affect the disposition of a co-administered drug that is a known transporter substrate.
-
Recommendation: In vitro transporter interaction studies are necessary to elucidate the potential role of transporters in this compound's disposition and its DDI potential. A tiered approach is recommended, starting with screening for substrate and inhibition potential for key transporters.
Logical Relationship for Transporter Interaction Assessment
Caption: Decision tree for assessing the transporter-mediated DDI potential of this compound.
Data Summary
As no quantitative preclinical DDI data for this compound is currently available in the public domain, the following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: In Vitro CYP450 Inhibition Profile of this compound (Template)
| CYP Isoform | Test System | IC50 (µM) | Inhibition Mechanism | Ki (µM) |
| CYP1A2 | HLM | |||
| CYP2B6 | HLM | |||
| CYP2C8 | HLM | |||
| CYP2C9 | HLM | |||
| CYP2C19 | HLM | |||
| CYP2D6 | HLM | |||
| CYP3A4 | HLM |
HLM: Human Liver Microsomes
Table 2: In Vitro CYP450 Induction Profile of this compound in Human Hepatocytes (Template)
| CYP Isoform | Endpoint | EC50 (µM) | Emax (Fold Induction) |
| CYP1A2 | mRNA | ||
| Activity | |||
| CYP2B6 | mRNA | ||
| Activity | |||
| CYP3A4 | mRNA | ||
| Activity |
Table 3: In Vitro Transporter Interaction Profile of this compound (Template)
| Transporter | Test System | Substrate (Km or EC50, µM) | Inhibitor (IC50 or Ki, µM) |
| P-gp (ABCB1) | |||
| BCRP (ABCG2) | |||
| OATP1B1 | |||
| OATP1B3 | |||
| OAT1 | |||
| OAT3 | |||
| OCT1 | |||
| OCT2 |
Experimental Protocols
Detailed experimental protocols for in vitro DDI assays are beyond the scope of this guide. However, researchers are directed to the FDA and EMA guidance documents on drug interaction studies for comprehensive methodologies. Key considerations for protocol design include:
-
CYP Inhibition: Utilize validated probe substrates and inhibitors at concentrations around their Km and Ki values, respectively. Ensure linearity of the reaction with respect to time and protein concentration.
-
CYP Induction: Employ a sandwich-cultured hepatocyte model to maintain transporter function. Assess cytotoxicity of the test compound to ensure that observed changes in mRNA or activity are not due to cellular damage.
-
Transporter Studies: Use validated cell lines overexpressing the transporter of interest. Include appropriate positive and negative controls for substrate transport and inhibition.
Disclaimer: This information is intended for research and drug development professionals. The absence of publicly available data does not signify the absence of drug-drug interaction potential for this compound. It is the responsibility of the investigator to perform appropriate studies to characterize the DDI profile of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Pirlindole used for? [synapse.patsnap.com]
- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 5. researchgate.net [researchgate.net]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
Pirlindole Lactate vs. Moclobemide: A Comparative Review in Preclinical Depression Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two reversible inhibitors of monoamine oxidase A (MAO-A), pirlindole lactate and moclobemide, based on available preclinical data in animal models of depression. While both compounds share a primary mechanism of action, this document aims to delineate any known differences in their preclinical profiles, supported by experimental evidence.
Mechanism of Action
Pirlindole and moclobemide are both classified as reversible inhibitors of monoamine oxidase A (RIMA).[1][2] This enzyme is crucial in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1][2] By reversibly inhibiting MAO-A, both drugs lead to an increase in the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying their antidepressant effects.
Pirlindole has been reported to possess a secondary mechanism of action involving the inhibition of noradrenaline and 5-hydroxytryptamine (serotonin) reuptake, a characteristic it shares with some tricyclic antidepressants.[2] Moclobemide's primary mechanism is the selective and reversible inhibition of MAO-A.[2]
Preclinical Efficacy in Animal Models of Depression
The forced swim test (FST) and the tail suspension test (TST) are the most common behavioral paradigms used to screen for antidepressant efficacy in rodents. These tests are based on the principle that an animal, when placed in a stressful and inescapable situation, will eventually adopt an immobile posture, which is interpreted as a state of "behavioral despair." Antidepressant compounds typically reduce the duration of this immobility.
Quantitative Data Comparison
Table 1: Effect of Moclobemide in the Forced Swim Test (FST) in Rodents
| Species | Dose (mg/kg) | Administration Route | Treatment Duration | Change in Immobility Time | Reference |
| Rat | 2.5 | Osmotic minipump | 3 days | No significant change | [3] |
| Rat | 2.5 | Osmotic minipump | 14 days | Significant decrease | [3] |
| Rat | 15 | Osmotic minipump | 3 days | Significant decrease | [3] |
| Rat | 15 | Osmotic minipump | 14 days | Significant decrease | [3] |
Table 2: Effect of this compound in Preclinical Depression Models
| Experimental Model | Species | Dose (mg/kg) | Administration Route | Treatment Duration | Change in Immobility Time | Reference |
| Forced Swim Test | Data Not Available | - | - | - | - | - |
| Tail Suspension Test | Data Not Available | - | - | - | - | - |
Note: Despite a comprehensive literature search, specific quantitative data for this compound in the forced swim test and tail suspension test, detailing parameters such as immobility time, could not be located in publicly available preclinical studies.
Experimental Protocols
Forced Swim Test (Porsolt Test)
The Forced Swim Test is a widely used behavioral test for the assessment of antidepressant efficacy.
Apparatus:
-
A transparent cylindrical container (typically 20-25 cm in diameter and 40-50 cm in height).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or escape.
Procedure:
-
Habituation/Pre-test Session (Day 1): Animals are individually placed in the water-filled cylinder for a 15-minute period. This initial exposure to the inescapable stressor induces a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test session, the animals are administered the test compound (this compound or moclobemide) or vehicle at a specified time before the test. They are then placed back into the swim cylinder for a 5 or 6-minute session.
-
Data Recording and Analysis: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the final 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test
The Tail Suspension Test is another common model for screening antidepressant drugs, primarily used in mice.
Apparatus:
-
A suspension box or an elevated rod from which the animal can be suspended.
-
Adhesive tape to secure the animal's tail to the suspension bar.
Procedure:
-
Acclimation: Animals are brought to the testing room to acclimate for at least one hour before the experiment.
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The mouse is then suspended by its tail from the elevated bar.
-
Test Session: The animal is suspended for a total of 6 minutes.
-
Data Recording and Analysis: The duration of immobility (the time the animal hangs passively without any movement) is recorded throughout the 6-minute session. A reduction in immobility time suggests an antidepressant-like effect.
Signaling Pathways and Experimental Workflow
Summary and Conclusion
Both this compound and moclobemide are reversible inhibitors of MAO-A, a well-established target for antidepressant drugs. Pirlindole is distinguished by a secondary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake.
A significant gap in the publicly available preclinical literature is the absence of direct comparative studies of pirlindole and moclobemide in widely used animal models of depression. Furthermore, quantitative data on the efficacy of pirlindole in these models, such as the forced swim and tail suspension tests, are scarce. The available data for moclobemide suggests a dose- and time-dependent antidepressant-like effect in the forced swim test.
For a comprehensive understanding of the comparative preclinical profiles of these two compounds, head-to-head studies in validated animal models of depression are warranted. Such studies would provide the necessary data to make a definitive comparison of their potency and efficacy. Researchers are encouraged to consult the primary literature for any newly emerging data.
References
An In Vivo Comparison of Pirlindole Lactate and Selegiline on Monoamine Oxidase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of Pirlindole lactate and selegiline on the activity of monoamine oxidase (MAO) enzymes. The information presented is collated from various preclinical and clinical studies to assist researchers in understanding the distinct pharmacological profiles of these two MAO inhibitors.
Introduction
Pirlindole is a tetracyclic antidepressant that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), classifying it as a RIMA (Reversible Inhibitor of Monoamine Oxidase A)[1][2][3][4][5]. Its mechanism of action primarily involves preventing the breakdown of key neurotransmitters like serotonin and norepinephrine[5]. In contrast, selegiline is an irreversible MAO inhibitor with a notable selectivity for MAO-B at lower therapeutic doses, making it a cornerstone in the management of Parkinson's disease by preventing the degradation of dopamine[6][7][8]. At higher concentrations, selegiline's selectivity is diminished, and it also inhibits MAO-A[9][10]. This guide will delve into the specifics of their in vivo activity, supported by experimental data.
Comparative Analysis of MAO Inhibition
Direct head-to-head in vivo comparative studies for Pirlindole and selegiline are limited. The following tables summarize key findings from separate studies to provide a comparative perspective on their potency and selectivity.
Table 1: In Vivo/Ex Vivo MAO-A Inhibition
| Compound | Species | Dosage | Route of Administration | MAO-A Inhibition | Study Type | Citation |
| Pirlindole | Rat | 18.7 mg/kg (S-(+)-enantiomer) | i.p. | ID50 | Ex Vivo | [11] |
| Rat | 24.4 mg/kg (racemic) | i.p. | ID50 | Ex Vivo | [11] | |
| Rat | 37.8 mg/kg (R-(-)-enantiomer) | i.p. | ID50 | Ex Vivo | [11] | |
| Selegiline | Human | 10 mg/day (Zydis formulation) | Oral (buccal absorption) | 36.9 ± 19.7% | In Vivo (PET) | [10][12] |
| Human | ≥20 mg/day | Oral | Significant MAO-A inhibition | In Vivo | [9] | |
| Rodent | 1.0 mg/kg (continuous) | Subcutaneous | Substantial MAO-A inhibition | In Vivo | [9] |
Table 2: In Vivo/Ex Vivo MAO-B Inhibition
| Compound | Species | Dosage | Route of Administration | MAO-B Inhibition | Study Type | Citation |
| Pirlindole | Rat | Not specified | i.p. | Only slightly inhibited | Ex Vivo | [11] |
| Selegiline | Human | ≤10 mg/day | Oral | Selective and almost complete inhibition | In Vivo | [9] |
| Human | 5 or 10 mg (single dose) | Oral | >90% inhibition of platelet MAO-B | In Vivo | [9] | |
| Rodent | 0.2-2.0 mg/kg (single dose) | Subcutaneous | Selective MAO-B inhibition | In Vivo | [9] |
Mechanism of Action: A Visual Representation
The fundamental difference in the mechanism of action between Pirlindole and selegiline lies in their selectivity and the reversibility of their binding to the MAO enzymes.
Experimental Protocols
The following are generalized methodologies for assessing in vivo MAO activity, synthesized from multiple sources. Specific parameters may vary between individual studies.
Ex Vivo Measurement of MAO Activity in Rodent Brain
This protocol is based on the methodology described in studies assessing MAO inhibition after in vivo drug administration[11][13].
1. Animal Dosing:
-
Subjects (e.g., Wistar rats) are administered the test compound (this compound or selegiline) or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Animals are housed for a predetermined period to allow for drug absorption and distribution.
2. Tissue Preparation:
-
Following the designated time, animals are euthanized, and brains are rapidly excised and placed in ice-cold buffer.
-
The brain tissue is homogenized, and the mitochondrial fraction, where MAO enzymes are located, is isolated through differential centrifugation.
3. MAO Activity Assay:
-
The mitochondrial suspension is incubated with a non-selective MAO substrate, such as kynuramine.
-
The activity of MAO-A and MAO-B can be differentiated by running parallel assays in the presence of selective inhibitors (e.g., clorgyline for MAO-A and selegiline itself for MAO-B).
-
The enzymatic reaction leads to the production of a metabolite (e.g., 4-hydroxyquinoline from kynuramine).
-
The reaction is stopped, and the concentration of the metabolite is quantified using a sensitive analytical method like Liquid Chromatography with Mass Spectrometry (LC/MS/MS)[13].
-
The percentage of MAO inhibition is calculated by comparing the metabolite levels in the drug-treated groups to the vehicle-treated control group.
In Vivo Measurement of MAO Activity in Humans using PET
This methodology is based on studies utilizing Positron Emission Tomography (PET) to directly measure brain enzyme activity[10][12].
1. Subject Preparation:
-
Healthy human volunteers undergo a baseline PET scan to determine initial MAO-A or MAO-B levels in the brain.
-
A specific radiotracer that binds to the target enzyme is injected intravenously (e.g., [¹¹C]clorgyline for MAO-A).
2. Drug Administration:
-
Subjects are treated with the MAO inhibitor (e.g., selegiline) for a specified duration (e.g., 28 days).
3. Post-Treatment Scan:
-
After the treatment period, a second PET scan is conducted using the same radiotracer.
4. Data Analysis:
-
The PET imaging data is used to quantify the binding of the radiotracer in various brain regions before and after treatment.
-
A reduction in radiotracer binding after treatment indicates inhibition of the enzyme by the drug.
-
The percentage of MAO inhibition is calculated from the change in radiotracer binding values.
Conclusion
This compound and selegiline exhibit distinct profiles as MAO inhibitors. Pirlindole is a selective and reversible inhibitor of MAO-A, with minimal impact on MAO-B[3][11]. This profile is consistent with its use as an antidepressant. Selegiline, conversely, is a potent and irreversible inhibitor of MAO-B at lower doses, a characteristic that is leveraged in the treatment of Parkinson's disease[8][9]. Its dose-dependent inhibition of MAO-A at higher concentrations expands its therapeutic potential and necessitates different clinical considerations[6][9]. The choice between these compounds in a research or clinical setting should be guided by the desired therapeutic target (MAO-A, MAO-B, or both) and the required duration of action (reversible vs. irreversible). The experimental protocols outlined provide a framework for further in vivo comparative studies to directly elucidate the nuanced differences between these two important pharmacological agents.
References
- 1. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Pirlindole used for? [synapse.patsnap.com]
- 5. Pirlindole hydrochloride | 16154-78-2 | Benchchem [benchchem.com]
- 6. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Selegiline - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 9. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 10. Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pirlindole Lactate and Irreversible MAOIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the pharmacological profiles of Pirlindole lactate, a reversible inhibitor of monoamine oxidase A (RIMA), and classical irreversible monoamine oxidase inhibitors (MAOIs). The information presented is intended to support research and development efforts in the field of neuroscience and psychopharmacology.
Mechanism of Action: A Tale of Reversibility
Monoamine oxidase (MAO) enzymes are critical regulators of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, which is the primary mechanism behind the antidepressant effects of MAOIs.[2]
This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[2][3] Its reversible nature means that the inhibition is temporary, and enzyme activity can be restored relatively quickly after discontinuation of the drug.[2] This characteristic is pivotal in differentiating it from irreversible MAOIs.
Irreversible MAOIs , such as phenelzine and tranylcypromine, are non-selective and form a permanent, covalent bond with both MAO-A and MAO-B enzymes.[4] Enzyme activity is only restored through the synthesis of new enzyme molecules, a process that can take several days to weeks.[5] This prolonged and non-selective inhibition is associated with a higher risk of certain adverse effects.[6]
Quantitative Comparison of MAO Inhibition
The following table summarizes the in vitro inhibitory potency of this compound and selected irreversible MAOIs against MAO-A and MAO-B. The data are presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative measure of their affinity and potency.
| Compound | MAO-A Inhibition | MAO-B Inhibition | Selectivity for MAO-A | Reference |
| Pirlindole | Ki: 2.49 x 10⁻⁷ M (rat brain) Ki: 3.42 x 10⁻⁸ M (rat heart) IC50 range: 0.005 - 0.3 µM (rat brain & human placenta) | Ki: 5.21 x 10⁻⁵ M (rat brain) Ki: 5.99 x 10⁻⁵ M (rat heart) | ~100-1000 fold | [7][8] |
| Phenelzine | Ki: 112 µM | Ki: 15 µM | Non-selective | [9] |
| Tranylcypromine | IC50: 2.3 µM IC50: 0.5 µM | IC50: 0.95 µM IC50: 2.3 µM | Non-selective | [10] |
| Selegiline | IC50: 23 µM | IC50: 51 nM | Selective for MAO-B | [11] |
Receptor Binding Profiles
Beyond their primary action on MAO, the interaction of these compounds with other neurotransmitter receptors can contribute to their overall pharmacological effect and side-effect profile.
This compound exhibits minimal interaction with other neurotransmitter receptors, which is thought to contribute to its favorable side-effect profile.[2][3] Studies indicate it does not significantly affect dopaminergic and cholinergic systems.[12] However, chronic administration in rats has been shown to increase the number of α2-adrenoceptors in the prefrontal cortex and α1- and α2-adrenoceptors in the hippocampus.[13]
Irreversible MAOIs have more complex receptor binding profiles. For instance, phenelzine and tranylcypromine have been shown to interact with I2 imidazoline-preferring receptors.[14] Tranylcypromine has also been noted to have effects on 5-HT2 binding sites in the rat cortex after chronic administration.[15]
| Compound | Other Receptor Interactions (Ki or IC50) | Reference |
| Pirlindole | Minimal affinity for most other neurotransmitter receptors. | [2][3] |
| Phenelzine | Moderate affinity for I2 imidazoline-preferring receptors (KiH = 0.3-6 µM). | [14] |
| Tranylcypromine | Moderate affinity for I2 imidazoline-preferring receptors (KiH = 0.3-6 µM). Inhibits histone demethylase LSD1 (IC50 < 2 µM). | [14][16] |
Pharmacokinetic Properties
| Parameter | This compound | Irreversible MAOIs (Phenelzine, Tranylcypromine) | Reference |
| Bioavailability | 20-30% (due to extensive first-pass metabolism) | - | [12] |
| Time to Peak Plasma Concentration (Tmax) | 2.5 - 6 hours (rat), 0.8 - 2 hours (dog) | Tranylcypromine: 1-2 hours | [12][16] |
| Elimination Half-life | Biphasic: 7.5 and 34-70 hours (rat) Triphasic: 1.3, 10.8, and 185 hours (dog) | Tranylcypromine: ~2 hours (pharmacokinetic), but pharmacodynamic effect is much longer due to irreversible inhibition. | [12][16] |
Safety and Tolerability
The distinct mechanisms of action of this compound and irreversible MAOIs lead to significant differences in their safety profiles.
This compound , due to its reversible and selective inhibition of MAO-A, has a significantly lower potential for the "cheese effect" – a hypertensive crisis that can occur when traditional MAOIs are taken with tyramine-rich foods.[12] This improved safety profile reduces the need for stringent dietary restrictions.[3]
Irreversible MAOIs carry a higher risk of hypertensive crises due to their non-selective inhibition of MAO-A in the gut and liver, which is responsible for metabolizing dietary tyramine.[6] They also have a significant risk of serotonin syndrome, a potentially life-threatening condition, when co-administered with other serotonergic drugs.[14]
Experimental Protocols
Determination of MAO Inhibitory Potency (IC50/Ki)
Objective: To determine the concentration of the test compound that inhibits 50% of MAO-A or MAO-B activity (IC50) and to calculate the inhibition constant (Ki).
General Methodology:
-
Enzyme Source: Homogenates of rat brain or human placenta are commonly used as sources of MAO-A and MAO-B.
-
Substrates: Specific substrates are used to measure the activity of each enzyme isoform. For MAO-A, serotonin or kynuramine are often used. For MAO-B, benzylamine or phenylethylamine are typical substrates.
-
Incubation: The enzyme source is pre-incubated with various concentrations of the inhibitor (e.g., Pirlindole or an irreversible MAOI) for a defined period. For irreversible inhibitors, the pre-incubation time is critical to allow for the covalent modification of the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The rate of product formation is measured. This can be done using various techniques, including spectrophotometry (measuring the change in absorbance of a product) or fluorometry (measuring the fluorescence of a product). For example, the oxidation of kynuramine to 4-hydroxyquinoline can be measured fluorometrically.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Km of the substrate used in the assay.
Radioligand Binding Assays for Receptor Profiling
Objective: To determine the affinity of a test compound for various neurotransmitter receptors.
General Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues (e.g., rat brain).[5][17]
-
Radioligand: A specific radiolabeled ligand (e.g., with ³H or ¹²⁵I) with high affinity for the target receptor is used.[17]
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (the competitor).[18]
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.[5][18]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value of the test compound is the concentration that displaces 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[18]
Visualizations
Caption: Monoamine Oxidase Signaling and Inhibition.
References
- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 3. What is Pirlindole used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [Inhibition of monoamine oxidase A and B in the heart and brain of the rat with amitriptyline, pargyline and pirlindol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of a chronic administration of the new antidepressant pirlindole on biogenic amine receptors in rat prefrontal cortex and hippocampus. Comparison with desipramine, nomifensine and zimelidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of phenelzine and other monoamine oxidase inhibitor antidepressants on brain and liver I2 imidazoline-preferring receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparisons of the actions of high and low doses of the MAO inhibitor tranylcypromine on 5-HT2 binding sites in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
Pirlindole Lactate: A Comparative Analysis of its Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Pirlindole lactate with other classes of antidepressants, supported by available data. Pirlindole is a tetracyclic antidepressant that acts as a reversible inhibitor of monoamine oxidase A (RIMA), a mechanism that distinguishes it from other commonly prescribed antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).[1][2][3][4] This distinct mechanism of action is believed to contribute to its generally favorable side effect profile.[1][3]
Data Presentation: Comparative Side Effect Profiles
A meta-analysis of clinical trials has indicated that the overall incidence of adverse events with pirlindole is comparable to that of other active antidepressant comparators.[5] The most frequently reported side effects associated with pirlindole are dry mouth and sleep disturbances.[5] Generally, the side effects are considered mild and often diminish as the body adapts to the medication.[1]
Due to the limited availability of specific quantitative data from head-to-head clinical trials in the public domain, the following table provides a summary of the common side effects associated with this compound in comparison to SSRIs and TCAs, based on qualitative descriptions from existing literature.
| Side Effect Category | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) | Tricyclic Antidepressants (TCAs) |
| Gastrointestinal | Nausea, Vomiting, Constipation (generally mild)[1] | Nausea, Vomiting, Diarrhea, Constipation (common, especially initially)[6] | Constipation, Dry Mouth (very common due to anticholinergic effects)[7][8] |
| Neurological | Dizziness, Headache, Insomnia (common)[1][9] | Headache, Insomnia, Drowsiness, Dizziness, Agitation, Anxiety[6] | Drowsiness, Dizziness, Tremor, Confusion (especially in the elderly)[7] |
| Anticholinergic | Dry Mouth (frequently reported)[5] | Less common than TCAs, but can include dry mouth[6] | Dry Mouth, Blurred Vision, Urinary Retention, Constipation (prominent side effects)[7][8] |
| Cardiovascular | Caution advised in patients with a history of cardiovascular disorders[1] | Generally considered to have a better cardiovascular safety profile than TCAs[6] | Orthostatic Hypotension, Tachycardia, Arrhythmias (significant concern)[7] |
| Sexual Dysfunction | Less commonly reported compared to SSRIs | High incidence of sexual side effects (e.g., decreased libido, anorgasmia)[6] | Can cause sexual dysfunction |
| Weight Changes | Not a commonly reported side effect | Can cause both weight gain and weight loss[6] | Weight gain is a common side effect[7] |
| Other | Sleep disturbances (frequently reported)[5] | Sweating, Fatigue[6] | Fatigue[7] |
Experimental Protocols
The assessment of side effects in clinical trials of antidepressant medications typically follows a structured methodology to ensure accurate and consistent data collection. While specific protocols for every this compound study are not publicly detailed, the general principles for evaluating adverse events in such trials include:
-
Systematic Inquiry: Investigators use standardized questionnaires and checklists to systematically ask patients about a wide range of potential adverse events at regular intervals throughout the clinical trial. This can include general symptom checklists as well as scales specifically designed to assess common antidepressant side effects (e.g., the Arizona Sexual Experience Scale for sexual dysfunction).
-
Spontaneous Reporting: Patients are encouraged to spontaneously report any new or worsening symptoms they experience between scheduled assessments.
-
Severity and Causality Assessment: For each reported adverse event, the investigator assesses its severity (e.g., mild, moderate, severe) and the likelihood of its causal relationship to the study medication. This assessment is often guided by standardized criteria.
-
Physical Examinations and Laboratory Tests: Regular physical examinations, including vital signs (blood pressure, heart rate), and laboratory tests (e.g., liver function tests, electrocardiograms) are conducted to monitor for any physiological changes.
-
Standardized Reporting: All adverse events are recorded on Case Report Forms (CRFs) using standardized terminology, often from the Medical Dictionary for Regulatory Activities (MedDRA). Serious Adverse Events (SAEs) are required to be reported to regulatory authorities and the study sponsor in an expedited manner.
Mandatory Visualization
Signaling Pathway of this compound
The primary mechanism of action of Pirlindole involves the reversible inhibition of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. By reversibly inhibiting MAO-A, Pirlindole increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant effect.[1][3]
Caption: Pirlindole's reversible inhibition of MAO-A.
Experimental Workflow for Side Effect Assessment
The following diagram illustrates a typical workflow for the assessment and reporting of adverse events in a clinical trial for an antidepressant drug.
Caption: Workflow for adverse event assessment.
References
- 1. What is Pirlindole used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 4. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirlindole in the treatment of depression: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SSRI Antidepressant Medications: Adverse Effects and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 8. Antidepressant Side Effects: Types, Comparison Chart, and Suicide Risk [healthline.com]
- 9. What are the side effects of Pirlindole? [synapse.patsnap.com]
Pirlindole Lactate: A Comparative Analysis of its Antidepressant Efficacy in Rodent Models
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Pirlindole lactate, a reversible inhibitor of monoamine oxidase A (MAO-A), across different rodent strains. The data presented is compiled from various preclinical studies and aims to inform researchers, scientists, and drug development professionals on the potential strain-specific effects of this antidepressant compound.
Pirlindole is a tetracyclic antidepressant that primarily acts as a selective and reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] By inhibiting MAO-A, Pirlindole increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant action.[1][2][3] Additionally, it has been suggested that Pirlindole may also have a secondary effect of inhibiting the reuptake of noradrenaline and 5-hydroxytryptamine (serotonin).[4]
Comparative Efficacy in Rodent Strains
To objectively assess the antidepressant-like effects of this compound, researchers commonly employ behavioral despair models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests measure the duration of immobility in rodents when placed in an inescapable, stressful situation. A decrease in immobility time is indicative of an antidepressant effect.
While direct comparative studies of this compound across multiple, distinct animal strains are limited in the publicly available literature, this guide synthesizes available data to provide an initial comparison.
Rat Models: Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant activity in rats. The test involves placing a rat in a cylinder of water from which it cannot escape and measuring the time it remains immobile.
| Animal Strain | Treatment Group | Immobility Time (seconds) | % Change vs. Control | Reference |
| Wistar Rat | Control (Vehicle) | Data not available | - | Hypothetical |
| Pirlindole (10 mg/kg) | Data not available | Hypothetical | Hypothetical | |
| Sprague-Dawley Rat | Control (Vehicle) | Data not available | - | Hypothetical |
| Pirlindole (10 mg/kg) | Data not available | Hypothetical | Hypothetical |
Note: Specific quantitative data for immobility time in seconds from direct comparative studies was not available in the reviewed literature. The table structure is provided as a template for future data.
Mouse Models: Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm used to evaluate antidepressant efficacy, particularly in mice. In this test, a mouse is suspended by its tail, and the duration of immobility is recorded.
| Animal Strain | Treatment Group | Immobility Time (seconds) | % Change vs. Control | Reference |
| C57BL/6 Mouse | Control (Vehicle) | Data not available | - | Hypothetical |
| Pirlindole (10 mg/kg) | Data not available | Hypothetical | Hypothetical | |
| BALB/c Mouse | Control (Vehicle) | Data not available | - | Hypothetical |
| Pirlindole (10 mg/kg) | Data not available | Hypothetical | Hypothetical |
Note: Specific quantitative data for immobility time in seconds from direct comparative studies was not available in the reviewed literature. The table structure is provided as a template for future data.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antidepressant efficacy.
Forced Swim Test (Rat) Protocol
The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant drugs.[5][6][7] The procedure generally involves two sessions: a pre-test session and a test session.
Apparatus:
-
A transparent cylindrical container (approximately 40-60 cm high and 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of about 30 cm, preventing the rat from touching the bottom with its tail or hind limbs.[5]
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the water cylinder for a 15-minute period.[5] This initial exposure to the inescapable stressor induces a state of behavioral despair, leading to increased immobility in the subsequent test session.
-
Drug Administration: this compound or a vehicle control is administered to the rats according to the specific study's timeline (e.g., single dose or chronic administration).
-
Test Session (Day 2): Approximately 24 hours after the pre-test session, the rats are again placed in the water-filled cylinder for a 5-minute test period.[5]
-
Data Collection: The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[5]
Tail Suspension Test (Mouse) Protocol
The Tail Suspension Test (TST) is another common behavioral model for assessing antidepressant-like activity, particularly in mice.[8][9][10]
Apparatus:
-
A horizontal bar or rod is elevated to a height from which the mouse cannot escape or touch any surfaces.
-
Adhesive tape is used to suspend the mouse by its tail from the bar.
Procedure:
-
Acclimation: Mice are brought to the testing room at least one hour before the test to acclimate to the environment.[8]
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The mouse is then suspended from the horizontal bar by the tape.
-
Test Duration: The test is typically conducted for a period of 6 minutes.[8][11]
-
Data Collection: The total duration of immobility is recorded during the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[11] For some strains, like the C57BL/6, modifications such as passing the tail through a small cylinder may be necessary to prevent tail-climbing behavior.[8][9][10]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the Forced Swim Test.
Caption: Experimental workflow for the Tail Suspension Test.
References
- 1. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 2. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 3. What is Pirlindole used for? [synapse.patsnap.com]
- 4. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. youtube.com [youtube.com]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Tail Suspension Test [jove.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
A comparative study of the pharmacokinetic profiles of Pirlindole and Metralindole
A notable gap in publicly available data for Metralindole precludes a direct experimental comparison of its pharmacokinetic profile with that of Pirlindole. While both are structurally and pharmacologically related reversible inhibitors of monoamine oxidase A (RIMA), this guide summarizes the known pharmacokinetic parameters of Pirlindole and outlines the standard methodologies for determining such profiles, highlighting the need for future research into Metralindole.
Pirlindole: A Pharmacokinetic Overview
Pirlindole is an antidepressant medication that has been studied for its pharmacokinetic properties, revealing insights into its absorption, distribution, metabolism, and excretion (ADME).
Absorption and Bioavailability: Following oral administration, Pirlindole exhibits a bioavailability of 20–30%[1][2]. This is attributed to a significant first-pass metabolism effect[1][2]. Preclinical studies in rats and dogs have shown the time to reach maximum plasma concentration (Tmax) to be between 2.5 and 6 hours and 0.8 and 2 hours, respectively[2].
Distribution: Pirlindole is highly bound to plasma proteins, with a protein binding rate of 95%[1].
Metabolism and Elimination: The metabolism of Pirlindole is extensive and occurs in the liver[1]. There is conflicting information regarding its elimination half-life in humans, with one source stating it to be 2.1 hours and another suggesting it could be up to 8 days. The primary route of excretion is through the urine (50-70%) and feces (25-45%). Preclinical data indicates different elimination patterns between species, with rats showing two elimination phases (7.5 and 34-70 hours) and dogs exhibiting three (1.3, 10.8, and 185 hours)[2].
Metralindole: An Undefined Profile
Despite its structural and pharmacological similarity to Pirlindole, a thorough search of scientific literature and drug databases reveals a significant lack of publicly available experimental pharmacokinetic data for Metralindole. While one computational, in-silico study predicted "excellent bioavailability and solubility," there is no corresponding in vivo or in vitro experimental data to substantiate this claim. This absence of data makes a direct and objective comparison of the pharmacokinetic profiles of Pirlindole and Metralindole impossible at this time.
Data Summary
| Pharmacokinetic Parameter | Pirlindole | Metralindole |
| Bioavailability | 20-30%[1][2] | No experimental data available |
| Protein Binding | 95%[1] | No experimental data available |
| Time to Max. Concentration (Tmax) | Preclinical (rat): 2.5-6 h[2]Preclinical (dog): 0.8-2 h[2] | No experimental data available |
| Elimination Half-life (t½) | 2.1 hours to 8 days (conflicting reports) | No experimental data available |
| Metabolism | Hepatic[1] | No experimental data available |
| Excretion | Urine (50-70%), Feces (25-45%) | No experimental data available |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically follows a standardized set of in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study for an Orally Administered Drug
A typical clinical study to determine the pharmacokinetic profile of an orally administered drug, such as Pirlindole or Metralindole, would involve the following steps:
-
Subject Recruitment and Dosing: A cohort of healthy human volunteers is recruited. Following a period of fasting, each subject receives a single oral dose of the investigational drug[3].
-
Serial Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug[3].
-
Plasma/Serum Analysis: The collected blood samples are processed to separate plasma or serum. The concentration of the drug and its major metabolites in the plasma/serum is then quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS)[4].
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), elimination half-life (t½), and clearance, using non-compartmental or compartmental analysis[3][5].
-
Bioavailability Determination: To determine absolute bioavailability, the results from the oral administration study are compared to those from a study where the drug is administered intravenously[6].
In Vitro Protein Binding Assay
The extent of a drug's binding to plasma proteins is a critical parameter that influences its distribution and availability to target tissues. Common methods to determine protein binding include:
-
Equilibrium Dialysis: This is a widely used method where a semipermeable membrane separates a compartment containing the drug and plasma proteins from a protein-free buffer compartment. At equilibrium, the concentration of the free, unbound drug will be equal on both sides of the membrane, allowing for the calculation of the percentage of protein-bound drug[7][8][9].
-
Ultrafiltration: This technique uses a semipermeable membrane to separate the free drug from the protein-bound drug by applying centrifugal force[7][8][9].
-
Ultracentrifugation: This method separates the free drug from the protein-bound drug based on their differential sedimentation under high-speed centrifugation[8][9].
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a human pharmacokinetic study of an orally administered drug.
Caption: General workflow for a human pharmacokinetic study of an orally administered drug.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nihs.go.jp [nihs.go.jp]
- 4. Evaluation of the pharmacokinetics of oral amitriptyline and its active metabolite nortriptyline in fed and fasted Greyhound dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 8. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
Pirlindole Lactate: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Pirlindole lactate, a reversible inhibitor of monoamine oxidase A (RIMA). Pirlindole's efficacy and safety profile are objectively compared with other key antidepressant classes, including Tricyclic Antidepressants (TCAs), Selective Serotonin Reuptake Inhibitors (SSRIs), and other Monoamine Oxidase Inhibitors (MAOIs). The information is presented to aid researchers, scientists, and drug development professionals in their understanding of Pirlindole's therapeutic potential.
Efficacy Comparison
The efficacy of this compound has been evaluated in numerous clinical trials, often using the Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS) as primary endpoints. A meta-analysis of several randomized controlled trials (RCTs) concluded that Pirlindole is comparable in efficacy to its active comparators and demonstrates a significant advantage in reducing anxiety symptoms.[1][2]
Table 1: Efficacy of this compound vs. Comparator Antidepressants
| Comparison | Primary Outcome Measure(s) | Key Findings |
| Pirlindole vs. Moclobemide (RIMA) | HDRS, HARS, MADRS | Both treatments showed significant improvements in HDRS, HARS, and MADRS scores from day 7 to day 42. No significant difference was observed in the overall pattern of improvement between the two groups. After 42 days, 80% of patients in the Pirlindole group and 67% in the Moclobemide group showed a ≥50% improvement in the HDRS score.[3] |
| Pirlindole vs. Active Controls (TCAs, SSRIs, etc.) | HDRS, HARS | Pirlindole showed a greater improvement on the HARS (Weighted Mean Difference 0.26). No statistically significant between-group differences were found for improvement on the HDRS.[1] |
Safety and Tolerability Profile
Pirlindole has demonstrated a favorable safety profile in clinical trials. The most frequently reported adverse events are generally mild and include dry mouth and sleep disturbances.[1] Importantly, no serious adverse events have been reported in the analyzed trials.[1]
Table 2: Comparison of Adverse Events
| Drug Class | Common Adverse Events |
| Pirlindole (RIMA) | Dry mouth, sleep disturbances.[1] |
| Moclobemide (RIMA) | Dry mouth, tachycardia (significantly more frequent than with Pirlindole).[3] |
| Tricyclic Antidepressants (TCAs) e.g., Amitriptyline | Dry mouth, tachycardia.[4] |
| Selective Serotonin Reuptake Inhibitors (SSRIs) e.g., Fluoxetine | Nausea, headaches, treatment-emergent anxiety. |
In a head-to-head comparison with Moclobemide, 58% of patients on Pirlindole and 56% of patients on Moclobemide reported side effects considered possibly or probably related to the medication. The differences in the incidence of side effects were not statistically significant, with the exception of dry mouth and tachycardia, which were more common with Moclobemide.[3]
Experimental Protocols
The clinical trials included in this meta-analysis followed standard methodologies for antidepressant efficacy studies. Below is a generalized protocol based on the available information.
Study Design: The majority of the studies were randomized, double-blind, active-controlled trials.
Participant Population: Adult patients diagnosed with major depressive disorder according to established diagnostic criteria (e.g., DSM-III-R).
Inclusion Criteria (General):
-
Diagnosis of major depressive disorder.
-
A minimum score on a standardized depression rating scale at baseline (e.g., HDRS).
Exclusion Criteria (General):
-
History of bipolar disorder or other psychotic disorders.
-
Significant medical conditions that could interfere with the study.
-
Substance abuse or dependence.
-
Pregnancy or lactation.
Interventions:
-
This compound: Doses typically ranged from 150 mg to 300 mg daily.[3]
-
Comparator Drugs:
-
Moclobemide: 300-600 mg daily.[3]
-
Amitriptyline: Dosages as per standard clinical practice.
-
Fluoxetine: Dosages as per standard clinical practice.
-
Outcome Measures:
-
Primary: Change from baseline in the total score of the Hamilton Depression Rating Scale (HDRS) and/or the Hamilton Anxiety Rating Scale (HARS).
-
Secondary: Response rates (e.g., ≥50% reduction in HDRS score), remission rates, and safety and tolerability assessments (monitoring of adverse events).
Study Duration: Treatment periods typically ranged from 6 to 8 weeks.
Mechanism of Action and Signaling Pathway
Pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[5][6][7] MAO-A is a key enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[5] By reversibly inhibiting MAO-A, Pirlindole increases the synaptic availability of these neurotransmitters, which are crucial for mood regulation. This mechanism is believed to be the primary basis for its antidepressant effects.
Experimental Workflow of an Antidepressant Clinical Trial
The typical workflow of a randomized controlled trial for an antidepressant medication, such as Pirlindole, involves several key stages from participant recruitment to data analysis.
References
- 1. Pirlindole in the treatment of depression: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Double-blind randomized controlled study of the efficacy and tolerability of two reversible monoamine oxidase A inhibitors, pirlindole and moclobemide, in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, controlled trial of amitriptyline versus placebo for adolescents with "treatment-resistant" major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 6. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
